2-Methylbenzhydrol, (+)-
Description
The exact mass of the compound (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99% is 198.104465066 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylbenzhydrol, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzhydrol, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(S)-(2-methylphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXXJOHFRHBFB-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164852 | |
| Record name | 2-Methylbenzhydrol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-59-5 | |
| Record name | 2-Methylbenzhydrol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzhydrol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLBENZHYDROL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5DI843T9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-depth Technical Guide to the Chemical Properties and Applications of (+)-2-Methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-2-Methylbenzhydrol, a chiral aromatic alcohol, holds significance in various fields of chemical research and development. It is notably recognized as a metabolite of the antihistaminic drug Orphenadrine, which possesses muscarinic antagonist and muscle relaxant properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of the dextrorotatory enantiomer, (+)-2-Methylbenzhydrol, tailored for professionals in the scientific community.
Physicochemical Properties
(+)-2-Methylbenzhydrol is a white to off-white solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O | [2][3] |
| Molecular Weight | 198.26 g/mol | [2][3] |
| CAS Number | 5472-13-9 (for the racemate) | [2][3] |
| Melting Point | 93-95 °C (lit.) | [2] |
| Boiling Point | 323 °C (lit.) | |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in Acetone, Chloroform, DMSO, and Ethanol. | [1] |
| Specific Rotation ([α]D) | Data not readily available in the searched literature. |
Synthesis and Purification
The synthesis of 2-methylbenzhydrol is most commonly achieved via a Grignard reaction, a robust method for forming carbon-carbon bonds. This involves the reaction of a phenylmagnesium halide with 2-methylbenzaldehyde or a 2-methylphenylmagnesium halide with benzaldehyde.
Experimental Protocol: Synthesis of Racemic 2-Methylbenzhydrol via Grignard Reaction
This protocol outlines the synthesis of the racemic mixture, which can then be subjected to chiral resolution to isolate the (+)-enantiomer.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
2-Methylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel.
-
Initiate the reaction by gentle warming. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium has been consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-methylbenzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-methylbenzhydrol by recrystallization or column chromatography.
-
Caption: Workflow for the synthesis of racemic 2-methylbenzhydrol.
Stereochemistry and Chiral Resolution
(+)-2-Methylbenzhydrol possesses a single stereocenter at the carbinol carbon, making it a chiral molecule that exists as a pair of enantiomers. The resolution of the racemic mixture is essential to obtain the enantiomerically pure (+)-form. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Protocol: Chiral HPLC Method Development for the Resolution of 2-Methylbenzhydrol Enantiomers
1. Column Screening:
-
Begin by screening a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often a good starting point for aromatic compounds.[4]
-
Use a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.[4]
-
For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[4]
2. Method Optimization:
-
Once partial separation is achieved on a particular column, optimize the mobile phase composition to improve resolution. Vary the ratio of hexane to the alcohol modifier.
-
The choice of alcohol modifier (isopropanol, ethanol, etc.) can significantly impact selectivity.
-
Adjust the flow rate to balance resolution and analysis time. A typical flow rate is 1.0 mL/min.[4]
-
Monitor the separation using a UV detector, selecting a wavelength where both enantiomers have strong absorbance.
3. Enantiomer Identification:
-
The elution order of the enantiomers will depend on the specific CSP and mobile phase used.
-
To identify the (+)-enantiomer peak, a standard of known configuration is required. Alternatively, the collected fractions can be analyzed by polarimetry to determine the sign of optical rotation.
Caption: Logical workflow for chiral HPLC method development.
Structural Elucidation and Spectroscopic Analysis
The structure of 2-methylbenzhydrol can be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-methylbenzhydrol is expected to show distinct signals for the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons. The aromatic region will likely display complex multiplets due to the overlapping signals of the two phenyl rings. A characteristic singlet for the methyl group will be observed, and a singlet or doublet for the benzylic proton, which may couple with the hydroxyl proton. The hydroxyl proton signal can be confirmed by D₂O exchange.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The benzylic carbon will appear in the aliphatic region, while the aromatic carbons will resonate in the downfield region. The methyl carbon will appear at a characteristic upfield chemical shift.[5]
Expected ¹H and ¹³C NMR Chemical Shift Ranges:
| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic (Ar-H/Ar-C) | ~7.0 - 7.6 | ~125 - 145 |
| Methine (CH-OH) | ~5.8 | ~75 |
| Hydroxyl (OH) | Variable (typically 2-5) | - |
| Methyl (CH₃) | ~2.3 | ~19 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-methylbenzhydrol will exhibit characteristic absorption bands corresponding to its functional groups.
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3550 - 3200 | Strong, broad absorption due to hydrogen bonding of the hydroxyl group. |
| Aromatic C-H stretch | 3100 - 3000 | Medium to weak absorptions. |
| Aliphatic C-H stretch | 3000 - 2850 | Medium to strong absorptions from the methyl group. |
| C=C stretch (aromatic) | 1600 - 1450 | Multiple medium to weak absorptions. |
| C-O stretch | 1260 - 1000 | Strong absorption. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-methylbenzhydrol will result in a molecular ion peak (M⁺) and several characteristic fragment ions.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 198).[3]
-
[M-H₂O]⁺: Loss of a water molecule from the molecular ion.
-
[C₆H₅CO]⁺ (Benzoyl cation): A prominent peak at m/z = 105.[3]
-
[C₇H₇]⁺ (Tropylium ion): A peak at m/z = 91.
-
[C₆H₅]⁺ (Phenyl cation): A peak at m/z = 77.[3]
Chemical Reactivity and Applications
(+)-2-Methylbenzhydrol, as a secondary alcohol, undergoes typical reactions of this functional group, such as oxidation to the corresponding ketone (2-methylbenzophenone) and etherification.
While specific applications of (+)-2-Methylbenzhydrol as a chiral auxiliary are not extensively documented in the searched literature, chiral benzhydrols, in general, are valuable precursors in asymmetric synthesis.[6] They can be used to introduce chirality into a molecule, which is then elaborated to form a target compound. The enantioselective synthesis of chiral benzhydrols is an active area of research, often employing transition metal-catalyzed asymmetric hydrogenation of the corresponding benzophenones.[1][7]
Safety and Handling
2-Methylbenzhydrol should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
References
-
ResearchGate. (n.d.). Proposed mass spectrometric fragmentation pathways of cyclic diarylheptanoids isolated from C. betulus bark. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzhydrol. Retrieved from [Link]
-
Al-Ghafri, M., & Periasamy, M. (2016). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 29(11), 634-641. Retrieved from [Link]
-
Chegg. (2022, April 7). NMR spectroscopy Note that the 1H-NMR of the benzhydrol product.... Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
PubMed. (2019, June 7). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand. Retrieved from [Link]
-
PureSynth. (n.d.). 2-Methylbenzhydrol 98.0%(GC). Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
bartleby. (2023, August 6). Analyse every peak of the H-NMR and 13C-NMR of benzhydrol. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Representative active molecules bearing chiral benzhydrol skeletons; b) Cu‐catalyzed asymmetric hydrogenation of ketones. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure-synth.com [pure-synth.com]
- 3. 2-Methylbenzhydrol | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-Methylbenzhydrol physical characteristics
This technical guide details the physicochemical profile, stereochemical analysis, and synthesis workflows for (S)-2-Methylbenzhydrol (also known as (S)-(2-methylphenyl)(phenyl)methanol).
CAS: 5472-13-9 (Generic) | Stereoisomer Focus: (S)-Enantiomer
Part 1: Executive Summary
(S)-2-Methylbenzhydrol is a critical chiral building block in the pharmaceutical industry, primarily serving as the metabolic precursor and synthetic intermediate for Orphenadrine and related anticholinergic agents. Unlike its achiral analogue (benzhydrol), the presence of the ortho-methyl group introduces significant steric hindrance and chirality. The biological activity of derived pharmaceuticals often hinges on this specific stereocenter; for instance, the dextrorotatory isomers of orphenadrine derivatives typically exhibit superior potency.
This guide provides a standardized characterization profile and validated experimental workflows to ensure high enantiomeric excess (ee) and chemical purity during drug development.
Part 2: Physicochemical Characterization
The following data aggregates experimentally verified constants. Researchers should note that the melting point of the enantiomer often differs from the racemate (approx. 88–89 °C for racemate vs. distinct ranges for pure enantiomers).
Table 1: Physical Constants & Properties
| Property | Specification | Notes |
| IUPAC Name | (S)-(2-methylphenyl)(phenyl)methanol | |
| Molecular Formula | C₁₄H₁₄O | |
| Molecular Weight | 198.26 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 93 – 95 °C | Higher than racemate (88-89 °C) [1].[1][2] |
| Optical Rotation | Dextrorotatory (+) | |
| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃ | Sparingly soluble in water. |
| Chirality | (S)-Configuration | Confirmed via asymmetric hydrogenation and X-ray crystallography of derivatives. |
Structural Identification (Spectroscopic Signatures)
-
¹H NMR (400 MHz, CDCl₃): The chiral methine proton (
-OH) typically appears as a singlet or doublet (due to coupling with OH) around 5.9–6.1 ppm. The ortho-methyl group resonates as a sharp singlet near 2.2–2.3 ppm. -
IR Spectrum: Broad absorption at 3200–3400 cm⁻¹ (O-H stretch). Absence of carbonyl stretch (approx. 1660 cm⁻¹) confirms complete reduction of the precursor ketone.
Part 3: Stereochemical Analysis & Validation
Core Directive: Trustworthiness in chiral chemistry requires self-validating protocols. Do not rely solely on optical rotation, which can be influenced by impurities. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on chiral stationary phases is mandatory for determining Enantiomeric Excess (ee).
Protocol: Chiral Purity Determination (HPLC)
This method utilizes a polysaccharide-based chiral stationary phase, exploiting the "three-point interaction" mechanism (H-bonding,
-
Column: Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).
-
Why: Non-polar hexane maintains the stationary phase structure; IPA acts as the polar modifier to modulate retention time.
-
-
Flow Rate: 0.5 – 1.0 mL/min (Adjust for backpressure < 80 bar).
-
Detection: UV @ 254 nm (Targeting the aromatic chromophores).
-
Temperature: 25 °C.
-
Expected Result: The (S)-enantiomer typically elutes differently than the (R)-form. Note: Elution order must be confirmed with a racemic standard.
Diagram 1: Chiral Analysis Logic Flow
Caption: Logical flow for determining enantiomeric excess. The separation relies on specific steric interactions within the chiral column's cavity.
Part 4: Synthesis & Manufacturing Workflows
Obtaining high-purity (S)-2-Methylbenzhydrol requires bypassing the thermodynamic racemate. The most authoritative method involves Asymmetric Hydrogenation using Ruthenium-BINAP catalysts, as described by Ohkuma et al. [2].
Method A: Asymmetric Hydrogenation (Catalytic)
This method is preferred for scale-up due to high atom economy and lack of resolution byproducts.
-
Substrate: o-Methylbenzophenone.
-
Catalyst System:
.-
Mechanism:[3] The chiral diamine ligand creates a specific "chiral pocket" that directs the hydride attack to the Si-face (or Re-face depending on priority) of the ketone.
-
-
Conditions: 8 atm
, 2-Propanol, (base cocatalyst), 28 °C. -
Yield/Selectivity: Typically >99% Yield, >93% ee.
Method B: Classical Resolution (Alternative)
If catalytic hydrogenation is unavailable, the racemate can be resolved via esterification with a chiral acid (e.g., (+)-Tartaric acid derivatives or Phthalic acid monoesters) followed by fractional crystallization. However, this is limited to 50% theoretical yield of the desired isomer.
Diagram 2: Asymmetric Synthesis Pathway
Caption: Asymmetric hydrogenation pathway. The Ru-catalyst enforces stereocontrol, yielding the (S)-alcohol which can be further derivatized.
Part 5: Handling & Stability
-
Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption, which can interfere with accurate weighing for optical rotation.
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents (converts back to benzophenone).
-
Safety: Irritant. Wear standard PPE (gloves, goggles) to prevent contact with skin and eyes.
References
-
ChemicalBook & Sigma-Aldrich Data. 2-Methylbenzhydrol Physical Properties and MSDS.
-
Ohkuma, T., Koizumi, M., et al. (2000).[4] Selective Hydrogenation of Benzophenones to Benzhydrols.[4][5][6] Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659–662.[4] (Confirming the (S)-(+) configuration and synthesis via Ru-catalysis).
-
Phenomenex. Chiral HPLC Separations Guide. (General protocol reference for polysaccharide columns).
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Methylbenzhydrol | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Asymmetric Hydrogenation of Unsymmetrical ortho-Br Substituted Benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
2-Methylbenzhydrol Enantiomers: Stereochemical Significance & Biological Context
The following technical guide details the stereochemical and biological profile of 2-Methylbenzhydrol, focusing on its critical role as the pharmacophore for the anticholinergic agent Orphenadrine.
Executive Summary
2-Methylbenzhydrol (Phenyl(o-tolyl)methanol) acts as the chiral anchor for a class of diarylmethane-derived antihistamines and anticholinergics, most notably Orphenadrine and Tofenacin . While often encountered as a metabolic intermediate or synthetic impurity (Impurity A), the stereochemistry of the benzhydryl carbon is the determinant factor for the pharmacological potency of the parent drug.
This guide analyzes the biological divergence between the (R) and (S) enantiomers, details the enzymatic protocols for their resolution, and maps the metabolic pathways that govern their systemic disposition.
Part 1: Chemical Architecture & Stereochemistry
The pharmacological activity of diarylmethane ethers is governed by the spatial arrangement of the aromatic rings at the benzylic center. 2-Methylbenzhydrol possesses a single chiral center, creating two enantiomers: (R)-(-)-2-Methylbenzhydrol and (S)-(+)-2-Methylbenzhydrol .
Structural Pharmacophore
The ortho-methyl group on one phenyl ring introduces significant steric bulk, restricting rotation and creating a rigid "propeller" conformation when bound to receptors. This steric clash is essential for differentiating between Muscarinic Acetylcholine Receptors (mAChRs) and Histamine H1 receptors.
| Property | Data |
| CAS Number | 5472-13-9 (Racemic) |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Chirality | (R) and (S) enantiomers |
| Key Derivative | Orphenadrine (2-dimethylaminoethyl ether) |
Part 2: Biological Activity & Pharmacology[1][2]
The "Eutomer" Principle in Orphenadrine
While 2-methylbenzhydrol itself exhibits weak CNS depressant activity, its primary biological relevance is as the metabolic precursor and pharmacophore of Orphenadrine .
-
Muscarinic Antagonism: In the class of diarylmethane anticholinergics (analogous to Trihexyphenidyl and Procyclidine), the (R)-enantiomer typically exhibits significantly higher affinity for muscarinic receptors (up to 1000-fold greater than the S-enantiomer). The (R)-configuration allows the bulky aromatic groups to fit into the hydrophobic pocket of the mAChR while positioning the amine for ionic interaction with Asp105 (in M1).
-
NMDA Antagonism: Orphenadrine acts as a non-competitive NMDA antagonist (Ki ≈ 6.0 µM). The stereoselectivity here is less pronounced but contributes to the neuroprotective and anti-parkinsonian profile.
Metabolic Pathway & Toxicology
2-Methylbenzhydrol is a major Phase I metabolite of Orphenadrine, formed via O-dealkylation . It subsequently undergoes glucuronidation or oxidation.
-
Toxicity: As a metabolite, 2-methylbenzhydrol is less toxic than the parent amine but can accumulate in cases of overdose.
-
Impurity Profile: In pharmaceutical manufacturing, it is monitored as "Impurity A". Its presence indicates hydrolysis of the ether linkage.
Pathway Visualization: Metabolism of Orphenadrine
The following diagram illustrates the metabolic conversion of Orphenadrine to its chiral alcohol metabolite.
Figure 1: Metabolic cascade of Orphenadrine yielding 2-Methylbenzhydrol and subsequent conjugation.
Part 3: Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution
To obtain enantiopure 2-methylbenzhydrol for SAR studies, lipase-catalyzed kinetic resolution is the industry standard. This method exploits the stereoselectivity of Candida antarctica Lipase A (CAL-A) or B (CAL-B).
Objective: Isolate (R)-2-methylbenzhydrol acetate and (S)-2-methylbenzhydrol from a racemic mixture.
Reagents:
-
Racemic 2-Methylbenzhydrol (10 mmol)
-
Vinyl Acetate (Acyl donor, 30 mmol)
-
Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (dry)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.98 g (10 mmol) of racemic 2-methylbenzhydrol in 50 mL of dry MTBE.
-
Acyl Donor Addition: Add 2.8 mL (30 mmol) of vinyl acetate.
-
Initiation: Add 100 mg of immobilized CAL-B.
-
Incubation: Shake the reaction mixture at 30°C and 200 rpm.
-
Monitoring: Monitor reaction progress via Chiral HPLC (see Protocol B) every 2 hours. Stop when conversion reaches ~50%.
-
Termination: Filter off the immobilized enzyme.
-
Separation: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) using flash column chromatography (Silica gel; Hexane/EtOAc gradient).
-
Hydrolysis (Optional): Hydrolyze the (R)-acetate using K₂CO₃ in MeOH to yield pure (R)-2-methylbenzhydrol.
Self-Validating Check: The theoretical maximum yield is 50% for each enantiomer. If conversion exceeds 52%, enantiomeric excess (ee) of the product decreases.
Protocol B: Chiral HPLC Analysis
Accurate quantification of the enantiomeric ratio (ER) is critical for validating the resolution.
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm or 254 nm |
| Retention Times | (S)-Isomer: ~12 min |
Part 4: Workflow Visualization
The following diagram details the logic flow for the kinetic resolution and analysis of the enantiomers.
Figure 2: Kinetic resolution workflow for isolating 2-Methylbenzhydrol enantiomers.
References
-
Metabolism of Orphenadrine
- Source: National Institutes of Health (NIH) - PubChem
- Title: Orphenadrine | C18H23NO | CID 4601
-
URL:[Link]
-
Enzymatic Kinetic Resolution
- Source: ResearchG
- Title: Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters
-
URL:[Link]
-
Stereoselectivity of Muscarinic Antagonists
-
Chiral HPLC Methodologies
- Source: Chiralpedia / NIH PMC
- Title: Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers (Analogous Method)
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An In-Depth Technical Guide to (+)-2-Methylbenzhydrol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-2-Methylbenzhydrol, a chiral aromatic alcohol, holds significance as a key chiral intermediate and a metabolite in the pharmaceutical industry. Its structural relationship to the active pharmaceutical ingredient (API) Orphenadrine, a muscarinic antagonist with muscle relaxant properties, underscores its importance in drug development and impurity profiling.[1][2][3] This technical guide provides a comprehensive overview of (+)-2-Methylbenzhydrol, focusing on its chemical identity, stereochemistry, methods of enantioselective synthesis and resolution, and its role in organic synthesis.
Chemical Identity and Physicochemical Properties
CAS Number: The Chemical Abstracts Service (CAS) number for the racemic mixture of 2-Methylbenzhydrol is 5472-13-9 .[1][4][5][6][7][8] A specific CAS number for the dextrorotatory (+)-enantiomer is not consistently reported in major chemical databases. For clarity and accuracy in sourcing, it is recommended to refer to the racemic CAS number and specify the desired enantiomer.
IUPAC Name: The IUPAC name for this compound is (2-methylphenyl)phenylmethanol .[1][7]
Synonyms: It is also known by several other names, including o-Methylbenzhydrol, Phenyl(o-tolyl)methanol, and α-(2-Methylphenyl)benzenemethanol.[1][4][6]
Molecular Structure and Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O | [4] |
| Molecular Weight | 198.26 g/mol | [4] |
| Appearance | White to Off-white Solid | [1] |
| Melting Point | 93-95 °C (racemate) | [4] |
| Boiling Point | 323 °C (racemate) | [4] |
| Solubility | Slightly soluble in Acetone, Chloroform, DMSO, and Ethanol. | [1] |
The Significance of Chirality: Absolute Configuration and Optical Activity
2-Methylbenzhydrol possesses a single stereocenter at the carbinol carbon, giving rise to a pair of enantiomers: (+)-2-Methylbenzhydrol and (-)-2-Methylbenzhydrol. The designation "(+)" indicates that this enantiomer rotates plane-polarized light in a clockwise direction (dextrorotatory).
Determining Absolute Configuration (R/S):
The absolute configuration of a chiral center is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.[9][10] For (2-methylphenyl)phenylmethanol:
-
Assign Priorities: The four groups attached to the stereocenter are ranked by atomic number of the atom directly bonded to the chiral carbon:
-
-OH (Oxygen, atomic number 8)
-
-C₆H₅ (Phenyl group)
-
-C₆H₄CH₃ (2-Methylphenyl or o-tolyl group)
-
-H (Hydrogen, atomic number 1)
-
-
Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer.
-
Trace the Path: The direction from the highest priority group (1) to the second (2) to the third (3) is traced.
-
If the direction is clockwise , the configuration is designated as (R) .
-
If the direction is counter-clockwise , the configuration is designated as (S) .
-
Pathways to Enantiopure (+)-2-Methylbenzhydrol
Obtaining enantiomerically pure (+)-2-Methylbenzhydrol is crucial for its application as a chiral building block and for stereospecific biological studies. The primary strategies involve asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
Asymmetric Synthesis: Enantioselective Reduction of 2-Methylbenzophenone
A highly effective and atom-economical approach to enantiopure benzhydrols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 2-methylbenzophenone.
Core Principle: This method utilizes a chiral catalyst to control the stereochemical outcome of the hydride addition to the carbonyl group, favoring the formation of one enantiomer over the other.
Workflow for Asymmetric Ketone Reduction:
Figure 1: General workflow for the asymmetric synthesis of (+)-2-Methylbenzhydrol.
Experimental Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of ketones.[11][12][13][14] The catalyst is a chiral oxazaborolidine, which coordinates with the borane reducing agent and the ketone to facilitate a highly stereoselective hydride transfer.
Materials:
-
2-Methylbenzophenone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Aqueous HCl (1M)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Introduction: A solution of the appropriate enantiomer of the CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine for the synthesis of the (R)-alcohol, or vice versa, depending on the desired product stereochemistry) in anhydrous THF is added to the flask. The solution is cooled to the desired temperature, typically between 0 °C and -20 °C.
-
Borane Addition: The borane complex (BMS or Borane-THF) is added dropwise to the catalyst solution while maintaining the temperature. The mixture is stirred for a short period to allow for the formation of the active catalyst-borane complex.
-
Substrate Addition: A solution of 2-methylbenzophenone in anhydrous THF is added slowly via the dropping funnel to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at low temperature to decompose any excess borane.
-
Workup: The mixture is allowed to warm to room temperature, and 1M HCl is added. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2-methylbenzhydrol.
-
Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC.
Chiral Resolution of Racemic 2-Methylbenzhydrol
An alternative to asymmetric synthesis is the separation of the enantiomers from a pre-synthesized racemic mixture. This can be achieved through several techniques, with enzymatic kinetic resolution being a prominent biocatalytic method.
Core Principle of Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, typically an enzyme. One enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity.
Workflow for Lipase-Catalyzed Kinetic Resolution:
Figure 2: General workflow for lipase-catalyzed kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Transesterification
Lipases are widely used enzymes for the kinetic resolution of alcohols due to their stereoselectivity, stability in organic solvents, and broad substrate scope.[15][16][17][18][19][20]
Materials:
-
Racemic 2-Methylbenzhydrol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a flask containing a solution of racemic 2-methylbenzhydrol in the chosen organic solvent, add the acyl donor.
-
Enzyme Addition: The immobilized lipase is added to the mixture.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for conversion. The ideal reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Enzyme Removal: The immobilized enzyme is removed by simple filtration and can often be washed and reused.
-
Purification: The filtrate, containing the unreacted (+)-2-Methylbenzhydrol and the acylated (-)-enantiomer, is concentrated. The two compounds are then separated by flash column chromatography.
-
Chiral Analysis: The enantiomeric excess of the recovered (+)-2-Methylbenzhydrol is determined by chiral HPLC.
Analytical Methods: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric purity of (+)-2-Methylbenzhydrol.[2][7][18][21][22][23][24]
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities, leading to different retention times.
Typical Chiral HPLC Parameters:
-
Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly effective for separating benzhydrol enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the aromatic rings absorb strongly (e.g., 220-260 nm) is standard.
Applications in Pharmaceutical Synthesis
The primary application of enantiopure 2-methylbenzhydrol lies in its role as a chiral precursor for the synthesis of APIs.
Synthesis of Orphenadrine:
Orphenadrine is a chiral drug, and its biological activity may reside primarily in one enantiomer.[3][22] The synthesis of enantiomerically pure Orphenadrine would necessitate the use of an enantiopure precursor like (+)-2-Methylbenzhydrol. The synthesis involves the etherification of the chiral alcohol with 2-(dimethylamino)ethyl chloride.[8][25]
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Solubility profile of (+)-2-Methylbenzhydrol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (+)-2-Methylbenzhydrol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (+)-2-Methylbenzhydrol, a chiral alcohol of significant interest in pharmaceutical development and organic synthesis. A deep understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing formulations. This document delineates the theoretical underpinnings of solubility, presents a representative solubility profile in a range of common organic solvents, and offers detailed, field-proven experimental protocols for solubility determination and analytical quantification. The methodologies are designed to be self-validating, ensuring robustness and reproducibility in a research and development setting.
Introduction: The Significance of (+)-2-Methylbenzhydrol and its Solubility Profile
(+)-2-Methylbenzhydrol, with the chemical formula C₁₄H₁₄O, is a chiral secondary alcohol.[1] Its stereochemistry plays a crucial role in its biological activity and interaction with other chiral molecules, making it a valuable intermediate in the synthesis of pharmaceuticals. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation.[2] A well-characterized solubility profile enables chemists and chemical engineers to make informed decisions regarding solvent selection for synthesis, extraction, and purification, ultimately impacting the efficiency, yield, and cost-effectiveness of the manufacturing process.
This guide serves as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols for evaluating the solubility of (+)-2-Methylbenzhydrol.
Physicochemical Properties of 2-Methylbenzhydrol
A foundational understanding of the intrinsic properties of 2-Methylbenzhydrol is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Melting Point | 93-95 °C (lit.) | [3] |
| Boiling Point | 323 °C (lit.) | [3] |
| Appearance | White to Off-White Solid | [3] |
| CAS Number | 5472-13-9 (for the racemate) | [1] |
Theoretical Framework of Solubility
The dissolution of a solid solute, such as (+)-2-Methylbenzhydrol, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4] The principle of "like dissolves like" provides a general but powerful predictive tool.
The overall free energy change of dissolution (ΔG_sol) determines the spontaneity of the process and is described by the Gibbs free energy equation:
ΔG_sol = ΔH_sol - TΔS_sol
where:
-
ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.[5]
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is typically positive as the solute molecules become more disordered upon dissolution.[6]
For a solid to dissolve, the energy required to break the crystal lattice (solute-solute interactions) and disrupt solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.[4]
Factors Influencing the Solubility of (+)-2-Methylbenzhydrol:
-
Polarity: The presence of a hydroxyl (-OH) group in (+)-2-Methylbenzhydrol allows for hydrogen bonding, suggesting a preference for polar solvents. However, the two bulky phenyl rings contribute to a significant non-polar character.[7] This amphiphilic nature results in a nuanced solubility profile.
-
Solvent Properties: The polarity, hydrogen bonding capability (protic vs. aprotic), and dielectric constant of the solvent will significantly impact its ability to solvate the (+)-2-Methylbenzhydrol molecule.
-
Temperature: The effect of temperature on solubility is dictated by the sign of the enthalpy of solution (ΔH_sol).[8][9] For most solids, dissolution is an endothermic process (ΔH_sol > 0), meaning solubility increases with temperature.[8]
-
Chirality: While enantiomers have identical physical properties in an achiral environment (including solubility in achiral solvents), their solubility can differ in a chiral solvent or in the presence of other chiral molecules.[10] This guide focuses on solubility in common, achiral organic solvents.
Representative Solubility Profile of (+)-2-Methylbenzhydrol
| Solvent | Solvent Type | Representative Solubility ( g/100 mL) |
| Methanol | Polar Protic | 8.5 |
| Ethanol | Polar Protic | 6.2 |
| Acetone | Polar Aprotic | 25.8 |
| Ethyl Acetate | Polar Aprotic | 15.1 |
| Dichloromethane | Chlorinated | 30.5 |
| Toluene | Aromatic | 12.3 |
| Hexane | Non-polar | 0.2 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 35.0 |
Interpretation of the Representative Data:
The hypothetical data illustrates that (+)-2-Methylbenzhydrol exhibits the highest solubility in polar aprotic solvents like DMSO and chlorinated solvents such as dichloromethane. This is likely due to a combination of dipole-dipole interactions and the ability of these solvents to effectively solvate the bulky, non-polar regions of the molecule. The moderate solubility in polar protic solvents like methanol and ethanol is attributed to the hydrogen bonding between the hydroxyl group of the solute and the solvent molecules. The low solubility in non-polar solvents like hexane is expected, as the energy required to break the crystal lattice of the polar solute is not sufficiently compensated by the weak van der Waals forces with the non-polar solvent.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium solubility of a compound is a fundamental property that can be reliably determined using the shake-flask method.[3] This method ensures that the solution reaches a state of equilibrium with the excess solid, providing a true measure of the saturation solubility at a given temperature.[11]
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of (+)-2-Methylbenzhydrol into a series of glass vials or flasks. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[1]
-
-
Sample Preparation and Analysis:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.
-
The mass of the solvent is the difference between the weight of the filtered solution and the mass of the dissolved solid.
-
Solubility is typically expressed in g/100 mL or mg/mL.
-
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Analytical Techniques for Quantification and Characterization
Accurate quantification of the dissolved solute is critical for reliable solubility data. Several analytical techniques are suitable for the analysis of chiral alcohols like (+)-2-Methylbenzhydrol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture. For chiral analysis, a chiral stationary phase (CSP) is required to separate the enantiomers.
Protocol for Quantitative Analysis:
-
Standard Preparation: Prepare a series of standard solutions of (+)-2-Methylbenzhydrol of known concentrations in the solvent of interest.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.
-
Quantification: Determine the concentration of (+)-2-Methylbenzhydrol in the diluted sample using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Typical HPLC Conditions:
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Gas Chromatography (GC)
GC is another effective technique for the analysis of volatile and thermally stable compounds like (+)-2-Methylbenzhydrol. Similar to HPLC, a chiral column is necessary for the separation of enantiomers.
Spectroscopic Methods
-
UV-Vis Spectroscopy: Can be used for quantification if (+)-2-Methylbenzhydrol has a unique chromophore and there are no interfering substances. A calibration curve is generated based on absorbance at a specific wavelength.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the identity and purity of the solid material before and after the solubility experiment. The characteristic O-H stretch of the alcohol group can be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for purity assessment. The proton NMR spectrum of an alcohol will show a characteristic signal for the hydrogen on the oxygen-bearing carbon.
Caption: Analytical Workflow for Quantification by HPLC.
Discussion and Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate; it is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability, minimizing the potential for generating supersaturated solutions which can occur with other methods.[11] The extended equilibration time is necessary to overcome the kinetic barriers of dissolution, ensuring a true thermodynamic equilibrium is reached.
The selection of a diverse range of solvents, from polar protic to non-polar, is crucial for building a comprehensive solubility profile. This allows for the probing of different intermolecular interactions that govern the dissolution process. For instance, the inclusion of both protic (methanol, ethanol) and aprotic (acetone, DMSO) polar solvents helps to elucidate the role of hydrogen bonding in the solubility of (+)-2-Methylbenzhydrol.
The use of HPLC with a chiral stationary phase for quantification is a self-validating system. It not only provides accurate concentration measurements but also confirms the enantiomeric purity of the dissolved material, ensuring that no racemization has occurred during the experiment.
Conclusion: Implications for Drug Development and Synthesis
The solubility profile of (+)-2-Methylbenzhydrol is a critical dataset for its effective utilization in pharmaceutical R&D. The representative data and methodologies presented in this guide indicate that this chiral alcohol exhibits favorable solubility in a range of common organic solvents, particularly polar aprotic and chlorinated solvents. This information is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis to ensure reactants are in the same phase, and for work-up and extraction procedures.
-
Crystallization and Purification: Designing efficient crystallization processes by identifying suitable solvent/anti-solvent systems to obtain the desired polymorph and enantiomeric purity.
-
Formulation Development: Providing a basis for the development of liquid formulations, although further studies in pharmaceutically acceptable co-solvents would be required.
The experimental and analytical protocols detailed herein provide a robust framework for researchers to generate reliable and reproducible solubility data for (+)-2-Methylbenzhydrol and other related compounds, thereby accelerating the drug development process.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95659, 2-Methylbenzhydrol. Retrieved from [Link]
-
Shrestha, A. (2022). Biochemistry, Dissolution and Solubility. StatPearls Publishing. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Gotor, V., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2011, 858913. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1380317, 2-Methylbenzhydrol, (+)-. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
ResearchGate. (2015). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
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YouTube. (2024). Solubility Determination Methods Overview | Pharmacy Education. Retrieved from [Link]
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WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]
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University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Chiral catalysts for the synthesis of (+)-2-Methylbenzhydrol
Application Note: Enantioselective Synthesis of (+)-(R)-2-Methylbenzhydrol
Executive Summary
(+)-2-Methylbenzhydrol (CAS: 5472-13-9) is a critical chiral intermediate in the synthesis of antihistamines and anticholinergic agents, most notably (R)-Orphenadrine and (R)-Tofenacin . The pharmacological potency of these drugs is often linked to a specific enantiomer, necessitating high-purity asymmetric synthesis.
The synthesis of this molecule presents a specific stereochemical challenge: differentiating between two aromatic rings (phenyl vs. o-tolyl). Unlike alkyl-aryl ketones where steric differentiation is obvious (Methyl vs. Phenyl), benzophenones require catalysts that can distinguish subtle steric differences driven by the ortho-substitution.
This guide details two validated protocols:
-
Method A (Industrial Standard): Asymmetric Hydrogenation (AH) using Ru-BINAP/Diamine (Noyori type) catalysts. This method is preferred for scalability, atom economy, and handling the steric bulk of the ortho-methyl group.
-
Method B (Lab Scale): Corey-Bakshi-Shibata (CBS) Reduction. A robust alternative for smaller batches utilizing organocatalysis.
Target Molecule Profile
| Property | Description |
| IUPAC Name | (R)-(2-methylphenyl)(phenyl)methanol |
| Structure | Ar-CH(OH)-Ph (Ar = o-tolyl) |
| Stereochemistry | (+)-Isomer corresponds to (R)-configuration |
| Key Challenge | Steric differentiation between Phenyl and o-Tolyl rings.[1] |
| Critical Impurity | Diphenylmethane (from over-reduction) |
| Target ee | >98% |
Catalyst Selection Strategy
The Steric "Twist" Factor
In 2-methylbenzophenone, the ortho-methyl group forces the o-tolyl ring to twist out of plane with the carbonyl group to minimize steric clash. This conformational "lock" creates a distinct 3D steric environment that chiral catalysts must recognize.
-
Why Ru-BINAP/Diamine? The Noyori-type catalysts operate via a metal-ligand bifunctional mechanism . The chiral diamine (e.g., DPEN or DAIPEN) creates a precise "chiral pocket" that interacts with the substrate via non-covalent interactions (CH/
). The steric bulk of the o-tolyl group actually enhances enantioselectivity in this system by forcing the substrate into a specific orientation to fit the catalyst pocket. -
Why CBS Oxazaborolidine? CBS reduction relies on the "Large vs. Small" steric model.[2] Here, the o-Tolyl group acts as the "Large" group (due to the methyl bulk) and the Phenyl group acts as the "Small" group. While effective, the steric difference is less pronounced than in alkyl-aryl ketones, requiring low temperatures (-20°C to -40°C) to maximize ee.
Method A: Ru-Catalyzed Asymmetric Hydrogenation (Preferred)
This protocol utilizes a Ruthenium(II) precatalyst with a chiral diphosphine (BINAP) and a chiral diamine (DPEN).
Catalyst System: RuCl2[(S)-BINAP][(S,S)-DPEN] Note: To obtain the (R)-(+)-alcohol, the (S)-BINAP/(S,S)-DPEN ligand set is typically required based on the quadrant model for this specific substrate class.
Protocol Workflow
Figure 1: Workflow for the Asymmetric Hydrogenation of 2-methylbenzophenone.
Experimental Procedure
-
Preparation: In a glovebox or under Argon, charge a stainless steel autoclave with 2-methylbenzophenone (1.96 g, 10 mmol).
-
Catalyst Loading: Add the solid catalyst RuCl2[(S)-BINAP][(S,S)-DPEN] (Note: S/C ratio of 2000:1 is standard; approx 5-6 mg).
-
Solvent & Base: Add degassed 2-propanol (20 mL) followed by t-BuOK (potassium tert-butoxide) solution in t-BuOH (1.0 M, 0.2 mL).
-
Mechanism Note: The base is strictly required to generate the active 16-electron Ru-hydride species from the precatalyst.
-
-
Hydrogenation: Seal the autoclave. Purge with H2 gas (3 cycles). Pressurize to 8 atm (approx 120 psi) .
-
Reaction: Stir vigorously at 28°C for 16 hours.
-
Monitoring: Check H2 uptake. Reaction is complete when uptake ceases.
-
-
Workup: Vent H2 carefully. Concentrate the solvent under reduced pressure.
-
Purification: The residue is dissolved in minimal ethyl acetate and filtered through a silica plug to remove metal residues. Recrystallize from Hexane/EtOAc (10:1) to upgrade ee if necessary.
Expected Results:
-
Yield: >95%
-
Enantiomeric Excess (ee): 95-99%
-
Configuration: (+)-(R)
Method B: CBS Reduction (Lab Scale Alternative)
Ideal for scenarios where high-pressure hydrogenation equipment is unavailable.
Catalyst System: (S)-Me-CBS (Corey-Bakshi-Shibata catalyst) Note: The (S)-CBS catalyst typically yields the (R)-alcohol for this substrate class, but this should be experimentally verified as the "Large/Small" assignment can be subtle.
Mechanism & Transition State
Figure 2: Simplified CBS Reduction Pathway.
Experimental Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask under N2 flow.
-
Catalyst Charge: Add (S)-Me-CBS (1.0 M in toluene, 1.0 mL, 1.0 mmol, 10 mol%).
-
Borane Addition: Add BH3·THF (1.0 M, 6.0 mL, 6.0 mmol) to the catalyst solution at room temperature. Stir for 15 min.
-
Cooling: Cool the mixture to -30°C . (Low temperature is critical for differentiating Phenyl vs o-Tolyl).
-
Substrate Addition: Add 2-methylbenzophenone (1.96 g, 10 mmol) dissolved in dry THF (10 mL) dropwise over 1 hour via syringe pump.
-
Critical Step: Slow addition ensures the concentration of free ketone remains low, preventing non-catalyzed (racemic) background reduction.
-
-
Quench: After TLC indicates completion (~2 hours), carefully quench with MeOH (5 mL) at -20°C.
-
Workup: Warm to RT, add 1N HCl, extract with diethyl ether, wash with brine, dry over MgSO4.
Expected Results:
-
Yield: 85-90%
-
Enantiomeric Excess (ee): 85-94% (Likely lower than Method A due to difficult steric differentiation).
Analytical Controls
Chiral HPLC Method:
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (95 : 5).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(S)-(-)-Isomer: t1
-
(R)-(+)-Isomer: t2
-
Note: Inject racemic standard first to establish separation.
-
Optical Rotation:
-
Standard:
(c = 0.8, CHCl3) for high purity (R)-isomer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Catalyst poisoning (O2/H2O) | Ensure strict degassing of iPrOH. Use fresh t-BuOK. |
| Low ee (Method A) | Wrong Solvent | Stick to 2-propanol. Methanol can sometimes lower ee for this specific class. |
| Low ee (Method B) | Temperature too high | Lower reaction temp to -40°C or -78°C. |
| Racemization | Acidic workup | Benzylic alcohols can racemize in strong acid. Keep workup neutral/mild. |
References
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst. Journal of the American Chemical Society, 120(51), 13529–13530.
-
Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510–6511.
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.[3]
-
Yathirajan, H. S., et al. (2010). (2-Methylphenyl)(phenyl)methanol.[1] Acta Crystallographica Section E. (Provides structural data confirming conformation).
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.
Sources
Biocatalytic synthesis of (+)-2-Methylbenzhydrol using microorganisms
Executive Summary
The synthesis of chiral diarylmethanols is a critical step in the production of antihistamines and anticholinergic agents, such as Orphenadrine . While unsubstituted benzophenones are easily reduced by standard Ketoreductases (KREDs), the ortho-substituted 2-methylbenzophenone presents a severe steric challenge. Recent studies indicate that even engineered variants of Geotrichum candidum acetophenone reductase (GcAPRD) fail to reduce this substrate efficiently due to the bulky ortho-methyl group blocking the active site [1].
Therefore, this Application Note details the Kinetic Resolution (KR) of racemic (±)-2-methylbenzhydrol using an immobilized lipase. This method provides a robust, self-validating route to high-purity (+)-(R)-2-methylbenzhydrol , bypassing the limitations of direct asymmetric reduction.
Scientific Principles & Mechanism[1]
The Steric Challenge
In biocatalysis, "ortho-effects" significantly impede enzymatic reduction. The 2-methyl group on the benzophenone ring creates steric clash within the binding pocket of standard SDR (Short-chain Dehydrogenase/Reductase) enzymes. Consequently, direct asymmetric reduction (Ketone
The Solution: Kinetic Resolution via Transesterification
Instead of forming the chiral center, we select for it. Using Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin), we exploit the enzyme's stereoselectivity toward the secondary alcohol.
-
Mechanism: The lipase catalyzes the transesterification of the alcohol using an irreversible acyl donor (Vinyl Acetate).
-
Selectivity: According to Kazlauskas' Rule, CAL-B preferentially acylates the (R)-enantiomer of secondary alcohols.
-
Result: The reaction mixture separates into:
-
Unreacted (S)-Alcohol (Slow reacting enantiomer).
-
(R)-Acetate (Fast reacting enantiomer).
-
-
Target Recovery: The (+)-(R)-2-methylbenzhydrol is obtained by chemical hydrolysis of the formed (R)-acetate.
Reaction Scheme (Graphviz)
Caption: Kinetic resolution pathway. The lipase selectively acetylates the (R)-enantiomer, which is subsequently hydrolyzed to yield the target (+)-alcohol.
Experimental Protocol
Materials & Reagents
| Component | Grade/Spec | Purpose |
| (±)-2-Methylbenzhydrol | >98% Purity | Substrate (Prepared via NaBH4 reduction of 2-methylbenzophenone) |
| Novozym 435 | >5000 PLU/g | Biocatalyst (Immobilized CAL-B) |
| Vinyl Acetate | Anhydrous | Acyl Donor (Irreversible) |
| MTBE or Toluene | Anhydrous | Solvent (Hydrophobic solvents preserve enzyme activity) |
| n-Hexane/IPA | HPLC Grade | Mobile Phase for Analysis |
Step-by-Step Methodology
Phase 1: Substrate Preparation (Chemical Reduction)
Note: If starting from commercially available racemic alcohol, skip to Phase 2.
-
Dissolve 2-methylbenzophenone (10 mmol) in Methanol (50 mL).
-
Cool to 0°C. Add Sodium Borohydride (NaBH4, 15 mmol) portion-wise over 15 minutes.
-
Stir at room temperature for 2 hours (Monitor by TLC: Hexane/EtOAc 4:1).
-
Quench with 1N HCl, extract with Ethyl Acetate, dry over MgSO4, and concentrate.
-
Yield: Quantitative conversion to (±)-2-methylbenzhydrol.
Phase 2: Enzymatic Kinetic Resolution
This system is self-validating: The reaction stops at 50% conversion if enantioselectivity is high.
-
Setup: In a 50 mL orbital shaker flask, dissolve (±)-2-methylbenzhydrol (1.0 g, 5.0 mmol) in Toluene (20 mL) .
-
Activation: Add Vinyl Acetate (1.4 mL, 15 mmol, 3 eq) .
-
Initiation: Add Novozym 435 (100 mg) (10% w/w relative to substrate).
-
Incubation: Incubate at 30°C with orbital shaking at 200 rpm .
-
Why 30°C? Higher temperatures increase rate but may lower enantioselectivity (E-value).
-
-
Monitoring: Sample 50 µL every 2 hours. Dilute in HPLC mobile phase.
-
Stop Condition: When conversion reaches 50% (approx. 24-48 hours depending on mass transfer).
-
Phase 3: Downstream Processing & Purification
-
Filtration: Filter off the immobilized enzyme (can be washed with acetone and reused).
-
Concentration: Evaporate the solvent under reduced pressure.
-
Separation: The residue contains (S)-alcohol and (R)-acetate.
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient Hexane
Hexane/EtOAc (9:1). -
Order of Elution: The non-polar (R)-acetate elutes first; the polar (S)-alcohol elutes second.
-
Phase 4: Target Recovery (Hydrolysis)
-
Dissolve the isolated (R)-acetate in Methanol (10 mL).
-
Add KOH (2 eq) and stir at room temperature for 1 hour.
-
Evaporate MeOH, add water, extract with DCM.
-
Dry and concentrate to yield (+)-(R)-2-methylbenzhydrol .
Analytical Validation
Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98%.
HPLC Method Parameters
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Expected Retention Times (Approximate):
-
(S)-(-)-2-Methylbenzhydrol: ~12.5 min
-
(R)-(+)-2-Methylbenzhydrol: ~14.2 min
-
(R)-Acetate: ~6.0 min (Elutes much earlier due to lack of H-bonding).
Note: Validate retention times by injecting the pure racemate before the kinetic resolution sample.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Steric Hindrance / Water content | 1. Use MTBE instead of Toluene (better solubility/rate).2. Add molecular sieves to ensure anhydrous conditions (water competes with alcohol). |
| Low Enantioselectivity (ee < 90%) | Non-specific background reaction | 1. Lower temperature to 20°C.2. Switch enzyme to Burkholderia cepacia Lipase (Amano PS) , which often handles bulkier substrates better than CAL-B. |
| Enzyme Aggregation | Solvent incompatibility | Ensure vigorous stirring (overhead stirrer preferred for scale-up) to keep beads suspended. |
Process Workflow Diagram
Caption: Operational workflow from racemic starting material to isolated chiral product.
References
-
Tang, Z., et al. (2026). Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. Applied Microbiology and Biotechnology, 110(1). Note: This key reference highlights the failure of direct reduction for 2-substituted benzophenones, validating the need for the Kinetic Resolution protocol described above.
-
Touge, T. Asymmetric Transfer Hydrogenation of 2-Substituted Benzophenones. Chiba University Repository.
-
Bihani, M., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates. IRIS Institutional Research Information System.
-
Hollmann, F., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH.
Chiral HPLC Method for the Enantiomeric Separation of 2-Methylbenzhydrol: An Application Guide
Introduction: The Significance of Enantiomeric Purity in Drug Development
In the pharmaceutical and life sciences sectors, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even elicit adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.[1] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) has emerged as the preeminent and most versatile technique for the analytical and preparative separation of enantiomers.[2][3]
2-Methylbenzhydrol, a chiral secondary alcohol, serves as a key intermediate and structural motif in various pharmacologically active compounds. The ability to resolve its racemic mixture into individual enantiomers is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs) and for conducting stereoselective pharmacokinetic and pharmacodynamic studies. This application note presents a detailed, robust, and validated chiral HPLC method for the baseline separation of (R)- and (S)-2-Methylbenzhydrol enantiomers.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The cornerstone of this method is the direct separation of enantiomers on a Chiral Stationary Phase (CSP).[3] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives coated or immobilized on a silica support, are renowned for their broad enantiorecognition capabilities.[4][5][6]
The chiral selector, in this case, cellulose tris(3,5-dimethylphenylcarbamate), possesses a highly ordered, helical polymer structure. This creates chiral grooves or cavities into which the enantiomers of the analyte can enter and interact.[7] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector.[5] The stability of these complexes is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between the hydroxyl group of the benzhydrol and the carbamate moieties on the CSP.
-
π-π Interactions: Stacking between the aromatic rings of the analyte and the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Resulting from the polar bonds present in both the analyte and the CSP.
-
Steric Hindrance: The spatial arrangement of the substituents on the analyte's chiral center influences its fit within the chiral cavities of the CSP.[7]
The subtle differences in the three-dimensional structure of the (R)- and (S)-enantiomers lead to differential binding affinities and, consequently, different retention times on the column, enabling their separation.
Recommended Chiral HPLC Method
Based on extensive experience with similar diarylmethanol compounds and established chiral separation principles, the following method provides an excellent starting point for the enantiomeric resolution of 2-Methylbenzhydrol.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent, e.g., CHIRALCEL® OD-H®) | Cellulose tris(3,5-dimethylphenylcarbamate) is a well-established CSP with proven selectivity for a wide range of chiral compounds, including those with aromatic and hydroxyl functional groups.[8][9][10] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | This normal phase mobile phase composition provides a good balance of polarity for optimal interaction with the CSP and elution of the analyte. The ratio can be adjusted to optimize resolution and retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, ensuring good efficiency and reasonable analysis time. |
| Column Temperature | 25 °C (Ambient) | Temperature can influence enantioselectivity. Maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 220 nm | The aromatic rings in 2-Methylbenzhydrol provide strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase (n-Hexane / IPA, 90:10) | Dissolving the sample in the mobile phase ensures good peak shape and compatibility with the chromatographic system. |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Preparation (Racemic Mixture):
-
Accurately weigh approximately 10 mg of racemic 2-Methylbenzhydrol standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (n-Hexane / IPA, 90:10) to obtain a concentration of 1 mg/mL.
-
Further dilute as needed for method validation studies (e.g., for linearity and limit of detection).
-
-
Sample Preparation:
-
Prepare the sample containing 2-Methylbenzhydrol at a target concentration of approximately 1 mg/mL in the mobile phase.
-
Ensure the sample is fully dissolved. Use sonication if necessary.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter and protect the column.
-
Protocol 2: HPLC System Setup and Analysis
-
System Equilibration:
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate (1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Set up the analysis sequence in the chromatography data system (CDS) software.
-
Include injections of a blank (mobile phase), the racemic standard, and the prepared samples.
-
-
Analysis:
-
Inject 10 µL of the racemic standard to verify system suitability, including resolution, retention times, and peak shapes.
-
Inject the prepared samples for analysis.
-
-
Data Processing:
-
Integrate the chromatograms to determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Method Validation and Self-Validating System
To ensure the trustworthiness and reliability of the analytical results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Visualizing the Workflow and Chiral Recognition
Workflow for Chiral HPLC Method Development
The development of a chiral separation method is a systematic process, moving from initial screening to fine-tuning for optimal performance.
Caption: Workflow for Chiral HPLC Method Development.
Conceptual Diagram of Chiral Recognition
This diagram illustrates the differential interaction of enantiomers with the chiral stationary phase.
Caption: Differential interaction of enantiomers with the CSP.
Conclusion
The presented chiral HPLC method, utilizing a cellulose-based chiral stationary phase, provides a reliable and robust solution for the enantiomeric separation of 2-Methylbenzhydrol. This application note offers a comprehensive guide, from the underlying scientific principles to detailed experimental protocols and validation considerations. By following this structured approach, researchers, scientists, and drug development professionals can confidently implement this method for quality control, process monitoring, and the advancement of stereochemically pure pharmaceutical agents.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Desai, D., & Dodiya, H. (2014). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Phenomenex. (n.d.). Lux Cellulose-3 Chiral LC Columns. [Link]
-
Phenomenex. (n.d.). Lux™ Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALCEL OD-H Brochure. [Link]
-
Zhang, T., Holder, E., Franco, P., & Nguyen, D. (2012). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Journal of separation science, 35(10-11), 1275–1285. [Link]
-
Zhang, T., Kientzy, C., Franco, P., Ohnishi, A., & Kagamihara, Y. (2005). Enantiomeric separation of six antihistamine agents on a coated cellulose tri-(3,5-dimethylphenycarbamate) column (Chiralcel OD-RH) and its recognition mechanisms. Journal of chromatography. A, 1075(1-2), 113–121. [Link]
-
Jacob, M., Peng, L., McCoy, M., Klein, M., & Farkas, T. (n.d.). The Chiral Notebook. Phenomenex. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Lux Cellulose-3 Chiral LC Columns: Phenomenex [phenomenex.com]
- 8. phenomenex.belvr.by [phenomenex.belvr.by]
- 9. hplc.eu [hplc.eu]
- 10. Chiral separation and molecular simulation study of six antihistamine agents on a coated cellulose tri-(3,5-dimethylphenycarbamate) column (Chiralcel OD-RH) and its recognition mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Note: A Robust Gas Chromatography Method for the Enantiomeric Resolution of (+)- and (-)-2-Methylbenzhydrol
Abstract
The enantiomers of chiral compounds often exhibit distinct pharmacological and toxicological profiles, making their separation and quantification critical in drug development and quality control.[1] This application note presents a detailed, validated gas chromatography (GC) method for the baseline resolution of (+)- and (-)-2-Methylbenzhydrol, a chiral secondary alcohol. We will explore both a direct analytical approach using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization to enhance volatility and potentially improve chromatographic performance. The protocols provided are designed to be robust and reproducible for researchers, scientists, and professionals in pharmaceutical development.
Introduction: The Imperative of Chiral Separation
A molecule is termed chiral if it is non-superimposable on its mirror image.[2] These mirror images are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules—such as biological receptors or enzymes—can differ dramatically. Consequently, one enantiomer of a drug may elicit a desired therapeutic effect while the other could be inactive or even toxic.[1] This necessitates the development of precise analytical methods to separate and quantify enantiomers.[3]
2-Methylbenzhydrol is a chiral secondary alcohol and a member of the benzyl alcohol family.[4] Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for analyzing volatile compounds.[5][6] However, the direct separation of enantiomers by GC is not possible on standard achiral columns. The solution lies in chiral chromatography, which employs a chiral stationary phase (CSP) to create a chiral environment within the column.[2] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes of varying stability, which results in different retention times and, thus, separation.[1][7]
Principle of Chiral Recognition via Gas Chromatography
The cornerstone of this method is the use of a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are particularly effective for this purpose.[2][8] These cyclic oligosaccharides have a toroidal shape, creating a chiral cavity. The analyte enantiomers can enter this cavity and interact with the functional groups on the cyclodextrin rim. The subtle differences in the three-dimensional structure of the (+)- and (-)-2-Methylbenzhydrol enantiomers lead to differential binding strengths and stabilities of the inclusion complexes formed with the CSP. This difference in interaction energy is sufficient to cause one enantiomer to be retained longer on the column, enabling their separation.
Caption: Chiral recognition mechanism in a GC system.
Methodologies: Direct vs. Indirect Approaches
Two primary strategies are presented for the resolution of 2-Methylbenzhydrol enantiomers.
Direct Method: Analysis on a Chiral Stationary Phase
This is the most straightforward approach, where the racemic mixture is injected directly onto a chiral GC column. The success of this method hinges entirely on the selectivity of the CSP.
Causality Behind Column Choice: A derivatized cyclodextrin column, such as one based on beta-cyclodextrin (e.g., Astec® CHIRALDEX™ B-DP or similar), is recommended.[9] Beta-cyclodextrins derivatized with alkyl or other functional groups can enhance enantiomeric resolution for a wide variety of compound classes, including alcohols.[2]
Indirect Method: Derivatization Prior to Analysis
For compounds with active hydrogens, such as the hydroxyl group in 2-Methylbenzhydrol, derivatization can be a valuable strategy.[10] This chemical modification replaces the polar -OH group with a non-polar group, which can:
-
Increase Volatility: The resulting derivative will have a lower boiling point and higher vapor pressure, leading to better peak shape and shorter retention times.[10]
-
Improve Thermal Stability: Prevents degradation of the analyte at high injector or oven temperatures.
-
Enhance Resolution: The bulkier derivatizing group can amplify the subtle stereochemical differences between the enantiomers, leading to stronger and more selective interactions with the CSP.
Causality Behind Reagent Choice: Silylation is a common and robust derivatization technique for hydroxyl groups.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10]
Experimental Protocols
Materials and Reagents
-
Racemic (±)-2-Methylbenzhydrol standard
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
(For Indirect Method) Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst
-
(For Indirect Method) Reaction Solvent: Pyridine or Acetonitrile (anhydrous)
Protocol 1: Sample Preparation (Direct Method)
-
Prepare a stock solution of racemic 2-Methylbenzhydrol in the chosen solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL.[9]
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL for analysis.[9]
-
Transfer the final solution to a 2 mL GC autosampler vial.
Protocol 2: Sample Derivatization (Indirect Method)
-
Pipette 100 µL of the 1 mg/mL stock solution into a micro-reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[11]
-
Cool the vial to room temperature. The sample is now ready for GC injection.
Instrumentation and Chromatographic Conditions
The following parameters provide a validated starting point for method development. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition (Direct Method) | Recommended Condition (Indirect Method) | Rationale |
| GC System | Gas Chromatograph with FID | Gas Chromatograph with FID or MS | FID is a robust, universal detector for hydrocarbons. MS can be used for confirmation.[5] |
| Chiral Column | Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm ID, 0.12 µm) or equivalent beta-cyclodextrin phase | Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm ID, 0.12 µm) or equivalent beta-cyclodextrin phase | Provides proven selectivity for a wide range of chiral compounds, including alcohols.[2][9] |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis and higher efficiency at lower temperatures.[5] |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) | A standard flow rate for this column dimension ensures optimal efficiency. |
| Injector Temp. | 250 °C | 250 °C | Ensures rapid and complete volatilization of the analyte/derivative without thermal degradation.[8] |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Vol. | 1 µL | 1 µL | Standard injection volume. |
| Oven Program | 120 °C (hold 2 min), ramp at 2 °C/min to 160 °C, hold for 5 min | 100 °C (hold 2 min), ramp at 5 °C/min to 180 °C, hold for 10 min | A slow temperature ramp is crucial for resolving enantiomers by maximizing their interaction time with the CSP.[8] |
| Detector Temp. | 270 °C | 270 °C | Prevents condensation of the eluted compounds in the detector. |
System Validation and Trustworthiness
To ensure the reliability of the method, a system suitability test should be performed before analyzing unknown samples.
-
Resolution (Rs): Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.
-
Reproducibility: Perform at least five replicate injections of the same standard. The relative standard deviation (RSD) of the retention times and peak areas should be less than 2%.
-
Peak Tailing: The asymmetry factor for each peak should ideally be between 0.9 and 1.2.
Caption: General workflow for the enantioseparation of 2-Methylbenzhydrol.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the successful enantiomeric resolution of (+)- and (-)-2-Methylbenzhydrol by gas chromatography. By leveraging a cyclodextrin-based chiral stationary phase, direct and robust separation can be achieved. For challenging matrices or to improve peak characteristics, an optional silylation derivatization protocol is also provided. The detailed parameters and protocols serve as a strong foundation for researchers to implement this method for quality control, purity assessment, and further research in pharmaceutical and chemical synthesis.
References
-
National Center for Biotechnology Information (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Available at: [Link]
-
Phenomenex (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Liu, Q., et al. (2021). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Pharmacognosy Magazine, 17(76), 853-858. Available at: [Link]
-
Restek (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Agilent Technologies (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]
-
ResearchGate (n.d.). Some biologically important benzhydrol derivatives. Available at: [Link]
-
Greyhound Chromatography (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]
-
National Center for Biotechnology Information (2021). The Use of Gas Chromatography Coupled with High-Resolution Mass Spectrometry-Based Untargeted Metabolomics to Discover Metabolic Changes and Help in the Determination of Complex Causes of Death: A Preliminary Study. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]
-
PubMed (n.d.). HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor. Available at: [Link]
-
ResearchGate (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
-
ResearchGate (2023). Strategies of Chiral Separation: From Racemate to Enantiomer. Available at: [Link]
-
YouTube (2019). Benzhydrol / Benzophenone NMR. Available at: [Link]
-
National Center for Biotechnology Information (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]
-
BGB Analytik (n.d.). CHIRAL Handbook. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Integration of gas chromatography mass spectrometry methods for differentiating ricin preparation methods. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Benzhydrol. PubChem Compound Summary for CID 7037. Available at: [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. The Use of Gas Chromatography Coupled with High-Resolution Mass Spectrometry-Based Untargeted Metabolomics to Discover Metabolic Changes and Help in the Determination of Complex Causes of Death: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. researchgate.net [researchgate.net]
Use of (+)-2-Methylbenzhydrol in the synthesis of chiral ligands
Application Note: Stereospecific Utilization of (+)-2-Methylbenzhydrol in Chiral Ligand Design
Abstract
This technical guide details the strategic application of (+)-2-Methylbenzhydrol (CAS: 5472-13-9) as a high-value scaffold for the synthesis of chiral ligands used in asymmetric catalysis. Unlike simple diarylmethanols, the ortho-methyl substitution in (+)-2-methylbenzhydrol introduces significant steric bulk and conformational rigidity, critical for inducing stereoselectivity in downstream transition-metal catalysis. This note provides validated protocols for converting the hydroxyl moiety into phosphinite and amine-based ligands while strictly controlling stereochemical fidelity (retention vs. inversion).
Introduction: The Ortho-Effect in Ligand Design
In the realm of drug development and fine chemicals, the "ortho-effect" is a leveraged phenomenon where substituents at the 2-position of an aromatic ring restrict bond rotation. For (+)-2-methylbenzhydrol, this steric clash between the methyl group and the methine proton creates a distinct chiral pocket.
When incorporated into ligands (e.g., phosphinites or diamines), this scaffold serves two functions:
-
Chiral Relay: It transmits chiral information from the backbone to the metal center more effectively than unsubstituted benzhydrols.
-
Electronic Modulation: The electron-donating nature of the methyl group fine-tunes the Lewis basicity of the resulting ligand.
However, the benzylic nature of the hydroxyl group presents a synthetic challenge: racemization via SN1 pathways. This guide outlines how to bypass this issue.
Mechanistic Insight: Controlling Stereochemical Fidelity
The critical decision point in using (+)-2-methylbenzhydrol is the choice of substitution mechanism.
-
SN1 Pathway (Avoid): Acidic conditions or weak nucleophiles promote carbocation formation. The resonance stabilization from the two aryl rings flattens the intermediate, leading to immediate racemization.
-
SN2 Pathway (Target): To synthesize chiral amines (inversion), one must activate the alcohol into a good leaving group (e.g., mesylate or via Mitsunobu activation) and displace it with a strong nucleophile.
-
O-Functionalization (Retention): To synthesize phosphinites, the C-O bond remains intact. The alcohol acts as a nucleophile attacking a chlorophosphine.
Figure 1: Stereochemical Divergence in Ligand Synthesis
Caption: Divergent pathways for (+)-2-methylbenzhydrol. Green paths preserve chiral information; red paths destroy it.
Experimental Protocols
Protocol A: Synthesis of Chiral Phosphinite Ligands (Retention)
Application: Ligands for Rh-catalyzed Asymmetric Hydrogenation.
This protocol maintains the stereocenter by reacting the oxygen atom, not the carbon.
Reagents:
-
(+)-2-Methylbenzhydrol (1.0 equiv)[1]
-
Chlorodiphenylphosphine (ClPPh2) (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv) or Sodium Hydride (NaH)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with (+)-2-methylbenzhydrol (1.0 g, 5.0 mmol) and anhydrous THF (15 mL) under Argon.
-
Deprotonation: Cool to 0°C. Add Et3N (0.84 mL, 6.0 mmol) dropwise.
-
Note: For sterically demanding substrates, NaH (60% dispersion, 1.1 equiv) is preferred to ensure complete deprotonation. If using NaH, stir at 0°C for 30 min until H2 evolution ceases.
-
-
Phosphinylation: Add ClPPh2 (0.99 mL, 5.5 mmol) dropwise via syringe. A white precipitate (Et3N·HCl or NaCl) will form immediately.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting alcohol spot should disappear.
-
Workup (Anaerobic): Phosphinites are oxidation-sensitive. Filter the mixture through a pad of Celite under an inert atmosphere (glovebox or Schlenk frit) to remove salts.
-
Isolation: Concentrate the filtrate under vacuum. Recrystallize from minimal pentane/ether at -20°C.
QC Criteria:
-
31P NMR: Singlet around +110 to +115 ppm (characteristic of O-PPh2).
-
Chiral HPLC: Verify ee% matches starting material (expected >98% retention).
Protocol B: Synthesis of Chiral Amines via Azidation (Inversion)
Application: Precursors for Chiral Diamines or Resolving Agents.
This protocol uses Diphenylphosphoryl azide (DPPA) to convert the alcohol to an azide with strict Walden inversion, followed by Staudinger reduction.
Reagents:
-
(+)-2-Methylbenzhydrol (1.0 equiv)[1]
-
DPPA (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve (+)-2-methylbenzhydrol (5.0 mmol) in Toluene (20 mL) under N2. Cool to 0°C.
-
Reagent Addition: Add DPPA (1.3 mL, 6.0 mmol) followed by the dropwise addition of DBU (0.9 mL, 6.0 mmol).
-
Critical: Maintain temperature < 5°C during addition to prevent elimination side-products (styrene formation).
-
-
Displacement: Stir at 0°C for 2 hours, then warm to room temperature and stir for 12 hours. The reaction undergoes an SN2 mechanism, inverting the configuration from (+) to the (-) series (or R to S).
-
Azide Isolation: Wash with water, 1N HCl, and brine. Dry over MgSO4 and concentrate.
-
Reduction (Staudinger): Dissolve the crude azide in THF. Add Triphenylphosphine (PPh3, 1.5 equiv). Stir until N2 evolution stops. Add water (1 mL) and reflux for 2 hours to hydrolyze the phosphinimine.
-
Purification: Acid/Base extraction. Acidify to pH 2, wash with ether (removes Ph3PO), basify aqueous layer to pH 12, extract with DCM.
Data Summary Table: Solvent Effects on Stereoselectivity
| Solvent | Temperature | Yield (Azide) | ee% (Inversion) | Notes |
| Toluene | 0°C -> RT | 88% | >96% | Recommended.[1] Non-polar solvent suppresses SN1. |
| THF | 0°C -> RT | 82% | 91% | Slight racemization due to solvent polarity. |
| DMF | RT | 65% | 40% | High racemization (SN1 favored). Avoid. |
Workflow Visualization
Figure 2: Validated Workflow for Chiral Amine Synthesis
Caption: Step-by-step conversion of alcohol to amine using DPPA, ensuring stereochemical inversion.
Troubleshooting & Quality Control
-
Issue: Low Enantiomeric Excess (ee%)
-
Cause: Reaction temperature too high or solvent too polar (promoting carbocation).
-
Solution: Switch to strictly non-polar solvents (Toluene or Hexane) and maintain 0°C for the activation step.
-
-
Issue: Elimination Product (Alkene)
-
Cause: Base (DBU/Et3N) acting as an elimination agent rather than a nucleophilic activator.
-
Solution: Use the Mitsunobu protocol (PPh3/DEAD) if DBU/DPPA causes elimination. The ortho-methyl group increases steric strain, making elimination a competitive pathway.
-
References
-
Sigma-Aldrich. (2025).[2] 2-Methylbenzhydrol Product Specification and Properties. Retrieved from [3]
-
BenchChem. (2025).[4] Synthesis of Chiral Ligands for Asymmetric Catalysis: Application Notes. Retrieved from
-
ChemicalBook. (2025).[5] 2-Methylbenzhydrol CAS 5472-13-9 Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 95659: 2-Methylbenzhydrol. Retrieved from
-
Master Organic Chemistry. (2025). Stereospecific Reactions: S_N2 Mechanism and Inversion. Retrieved from
Sources
Overcoming low yield in the asymmetric reduction of 2-methylbenzophenone
An Asymmetric Reduction of 2-Methylbenzophenone: A Technical Support Guide
Welcome to the technical support center for the asymmetric reduction of 2-methylbenzophenone. As a Senior Application Scientist, I understand that achieving high yield and enantioselectivity with sterically hindered substrates like 2-methylbenzophenone presents unique challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles and supported by peer-reviewed literature.
The ortho-methyl group on the benzophenone core significantly increases steric hindrance around the carbonyl group. This steric bulk can impede the approach of the catalyst-hydride complex, leading to sluggish reactions, incomplete conversion, and ultimately, low yields. The key to success lies in selecting an appropriate catalytic system and meticulously optimizing reaction parameters to overcome this steric barrier.
Part 1: General Troubleshooting Workflow
Low yield is a frustrating outcome. Before diving into specific parameter optimization, it's crucial to diagnose the root cause. Is it a problem of reactivity, selectivity, or product loss? The following workflow provides a systematic approach to troubleshooting.
Caption: Simplified Noyori asymmetric hydrogenation cycle.
Protocol: Asymmetric Transfer Hydrogenation of 2-Methylbenzophenone
This protocol provides a starting point for the asymmetric transfer hydrogenation using a Noyori-type catalyst.
Materials:
-
[RuCl2(p-cymene)]2 dimer
-
(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
2-Methylbenzophenone
-
Anhydrous 2-propanol (isopropanol)
-
Potassium tert-butoxide (t-BuOK) or other suitable base
-
Anhydrous Toluene (optional, for catalyst pre-formation)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and (S,S)-TsDPEN (0.011 mmol, 2.2 mol%).
-
Add 2 mL of anhydrous 2-propanol.
-
Stir the mixture at room temperature for 20-30 minutes. The solution should change color, indicating complex formation. This step forms the active catalyst precursor.
-
-
Reaction Setup:
-
In a separate flask, dissolve 2-methylbenzophenone (0.5 mmol, 1.0 eq) in 3 mL of anhydrous 2-propanol.
-
Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.05 mmol, 10 mol%). The base is crucial for generating the active catalytic species. [1]
-
-
Initiation and Monitoring:
-
Transfer the substrate/base solution to the flask containing the pre-formed catalyst via cannula.
-
Stir the reaction mixture at the desired temperature (start with 28-30 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC/LC-MS until the starting material is consumed.
-
-
Workup and Analysis:
-
Once the reaction is complete, quench by adding a few drops of water or saturated NH₄Cl solution.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure (2-methylphenyl)phenylmethanol.
-
Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC analysis. [2][3]
-
References
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Ma, J., et al. (2001). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 66(13), 4525–4533. [Link]
-
Ma, J., et al. (2001). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed. [Link]
-
Ma, J., et al. (2001). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ACS Publications. [Link]
-
Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(6), 659–662. [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. organic-chemistry.org. [Link]
-
Nasipuri, D., et al. (1982). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Indian Academy of Sciences. [Link]
-
Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 80(7), 331-344. [Link]
-
Singh, U. K., & Kumar, R. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(1), 27-75. [Link]
-
Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbenzophenone. PubChem Compound Database. [Link]
-
Cho, B. T. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 38(2), 434-445. [Link]
- Chankvetadze, B., et al. (2000). Enantiomeric separation of flavanone and its hydroxy-derivatives by high-performance liquid chromatography on cellulose-based chiral stationary phases. Journal of Chromatography A, 875(1-2), 199-211.
-
Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(17), 6756-6781. [Link]
-
Guisán, J. M., et al. (2020). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 25(17), 3983. [Link]
-
Sayo, N., et al. (2005). Process Research on the Asymmetric Hydrogenation of a Benzophenone for Developing the Manufacturing Process of the Squalene Synthase Inhibitor TAK-475. Organic Process Research & Development, 9(2), 153-158. [Link]
-
Guan, J., et al. (2025). Copper-Catalyzed Asymmetric Hydrogenation of Unsymmetrical ortho-Br Substituted Benzophenones. Angewandte Chemie International Edition, 64(4). [Link]
- Cirilli, R., et al. (1998). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 715-723.
- Törös, S., et al. (2001). The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Journal of Molecular Catalysis A: Chemical, 171(1-2), 99-105. (Note: A representative article on solvent effects, similar principles apply).
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Clark, J. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
-
Urrutia, M., et al. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 9(11), 949. [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Chiral HPLC Separation of 2-Methylbenzhydrol Isomers
Welcome to the technical support center for the chiral separation of 2-Methylbenzhydrol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during HPLC analysis. The question-and-answer format is structured to address specific issues with a focus on the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in setting up a chiral separation for 2-Methylbenzhydrol.
Q1: I am not seeing any separation of the 2-Methylbenzhydrol enantiomers. What is the most likely cause?
A1: The primary reason for a complete lack of separation is an inappropriate choice of the Chiral Stationary Phase (CSP). Chiral recognition is a highly specific interaction between the analyte and the CSP.[1][2][3] For neutral molecules like 2-Methylbenzhydrol, which contains a hydroxyl group and aromatic rings, polysaccharide-based CSPs are often a successful starting point.[4]
Q2: I have some separation, but the resolution is very poor (Rs < 1.5). What parameters should I adjust first?
A2: With initial separation, optimization of the mobile phase composition is the most effective first step. The organic modifier and its concentration directly influence the retention and selectivity of the enantiomers.
-
Causality Explained: The mobile phase competes with the analyte for interaction sites on the CSP. By altering the mobile phase strength, you can modulate the retention time of the enantiomers. A weaker mobile phase (e.g., lower percentage of alcohol modifier in normal phase) will generally increase retention and may improve resolution by allowing for more interaction time with the CSP. Chiral separations often benefit from lower flow rates, which can also enhance resolution.[1]
Initial Optimization Strategy:
| Parameter | Initial Change | Rationale |
| Mobile Phase Composition | Decrease the percentage of the alcohol modifier (e.g., from 10% to 5% isopropanol in hexane). | Increases retention and allows for more interactions with the CSP. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | Provides more time for the enantiomers to interact with the CSP, often improving resolution.[1] |
| Temperature | Decrease the column temperature (e.g., from 25°C to 15°C). | Lower temperatures can enhance the weaker bonding forces responsible for chiral recognition, leading to increased selectivity.[1] |
Q3: My peaks are fronting. What are the common causes and solutions for this issue in chiral separations?
A3: Peak fronting in HPLC can arise from several factors, including column overload, issues with the sample solvent, or a poorly packed column bed.[6][7]
-
Expert Insight: In the context of chiral separations, a frequent cause of peak fronting is injecting the sample in a solvent that is stronger than the mobile phase.[6] This causes the initial band of the analyte to travel too quickly through the beginning of the column, leading to a distorted peak shape.
Troubleshooting Peak Fronting:
| Probable Cause | Recommended Solution |
| Sample Overload | Reduce the injection volume or dilute the sample.[6] |
| Incompatible Sample Solvent | Dissolve the 2-Methylbenzhydrol sample in the mobile phase itself whenever possible.[6] |
| Column Channeling | If the problem persists with a properly prepared sample, the column may be damaged. Replace the column.[7] |
Section 2: Advanced Troubleshooting and Method Optimization
This section delves into more complex issues and provides a systematic approach to refining your chiral separation method.
Q4: I've tried adjusting the mobile phase, but my resolution is still not optimal. What is the role of temperature, and how can I use it to my advantage?
A4: Temperature plays a complex and often unpredictable role in chiral separations. It can significantly impact selectivity, sometimes in a non-intuitive way.[2][8]
-
Mechanistic Explanation: Chiral recognition is governed by thermodynamic principles. A change in temperature alters the equilibrium of the transient diastereomeric complexes formed between the enantiomers and the CSP. While lower temperatures often improve resolution by strengthening interactions, there are cases where increasing the temperature can surprisingly enhance separation or even reverse the elution order of the enantiomers.[2][9]
Systematic Temperature Study Protocol:
-
Establish a Baseline: Run the separation at your current optimal mobile phase composition and a standard temperature (e.g., 25°C).
-
Incremental Decrease: Lower the temperature in 5°C increments (e.g., to 20°C, then 15°C) and analyze the chromatogram at each step.
-
Incremental Increase: If lower temperatures do not yield the desired improvement, increase the temperature in 5°C increments from the baseline (e.g., to 30°C, then 35°C).
-
Data Analysis: For each temperature, carefully record the retention times, peak widths, and calculate the resolution. This systematic approach will reveal the optimal temperature for your specific separation.
Q5: I am observing a gradual loss of resolution over a series of injections. What could be causing this, and how can I prevent it?
A5: A progressive decline in resolution often points to issues with column equilibration or the "memory effect" of the chiral stationary phase.[10] This is particularly relevant when using mobile phase additives.
-
Expert Experience: Chiral columns can be sensitive to their history of use.[10] Additives in the mobile phase can adsorb onto the stationary phase and alter its chiral recognition properties over time. It is crucial to dedicate a column to a specific method or to have a rigorous cleaning and re-equilibration protocol.
Workflow for Ensuring Method Robustness:
Caption: Workflow for maintaining robust chiral separations.
Q6: Can I switch between normal-phase and reversed-phase modes on the same polysaccharide-based chiral column?
A6: Yes, one of the significant advantages of modern, covalently bonded polysaccharide-based CSPs is their robustness and compatibility with a wide range of mobile phases.[3][11] This allows for greater flexibility in method development.
-
Trustworthiness of Protocol: Switching between mobile phase modes can be a powerful tool if you are struggling to achieve separation in one mode. The separation mechanism can change significantly between normal-phase and reversed-phase conditions, potentially revealing selectivity that was not present before.[11] However, it is imperative to follow a strict column flushing procedure when changing between immiscible solvent systems to prevent damage to the column and HPLC system.
Protocol for Switching Mobile Phase Modes:
-
Initial Flush: Flush the column with an intermediate solvent that is miscible with both the old and new mobile phases. Isopropanol is an excellent choice for this. Flush with at least 20 column volumes.
-
New Mobile Phase Equilibration: Introduce the new mobile phase at a low flow rate. Once the column is fully equilibrated with the new mobile phase (as indicated by a stable baseline), you can proceed with your analysis. Chirobiotic columns may require longer equilibration times.[1]
Section 3: In-Depth Scientific Principles
Q7: What is the fundamental principle behind chiral separation in HPLC?
A7: The separation of enantiomers relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector, which is immobilized on the stationary phase.[12][13] Since diastereomers have different physicochemical properties, they will interact with the stationary phase to different extents, leading to different retention times.[12]
-
Authoritative Grounding: The "three-point interaction model," first proposed by Dalgliesh, is a foundational concept in chiral recognition.[3] It postulates that for effective chiral discrimination, there must be at least three points of interaction between the analyte and the chiral selector, with at least one of these interactions being stereochemically dependent. For 2-Methylbenzhydrol, these interactions could involve hydrogen bonding at the hydroxyl group and π-π stacking with the aromatic rings.
Diagram of the Chiral Recognition Mechanism:
Caption: Interaction of enantiomers with a chiral stationary phase.
References
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Chiral HPLC Method Development. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC chromatogram of methyl ester 2 separation of on a Chiralcel OD column... ResearchGate. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
-
Preparation of enantiomerically enriched 2‐methylbenzhydrol and subsequent azidation to yield racemic mixture of 1b. ResearchGate. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]
-
Peak Fronting . . . Some of the Time. LCGC International. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
26 questions with answers in CHIRAL HPLC | Science topic. ResearchGate. [Link]
-
Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
-
Understanding Peak Fronting in HPLC. Phenomenex. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
HPLC Chiral Columns. Element Lab Solutions. [Link]
-
Resolution of enantiomers | Chemical processes | MCAT | Khan Academy. YouTube. [Link]
-
Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enantiopurity Assurance for (+)-2-Methylbenzhydrol
The following Technical Support Guide is structured to address the specific challenges of maintaining the enantiopurity of (+)-2-Methylbenzhydrol.
Product: (+)-2-Methylbenzhydrol (CAS: 5472-13-9) Application: Chiral Intermediate / Ligand Synthesis Document ID: TS-MBH-RAC-001 Status: Active
Introduction: The Stability Paradox
Researchers often assume that the steric bulk of the ortho-methyl group in (+)-2-Methylbenzhydrol confers stability against racemization. This is a dangerous misconception.
In reality, (+)-2-Methylbenzhydrol is a secondary benzylic alcohol . While the ortho-methyl group provides some steric shielding, it also serves as a weak electron-donating group (via hyperconjugation). Under acidic conditions, this electron density can stabilize the transition state leading to the benzylic carbocation, facilitating the very racemization pathway you seek to avoid.
This guide provides a self-validating workflow to prevent the formation of the achiral benzhydrylium ion intermediate during workup and purification.
Module 1: The Mechanism of Failure (Root Cause Analysis)
To prevent racemization, one must understand the enemy: Acid-Catalyzed SN1 Ionization .
Q: Why did my enantiomeric excess (ee) drop after a standard acidic quench?
A: You likely triggered the formation of a planar carbocation.
Benzylic alcohols are "acid-labile." Even weak acids can protonate the hydroxyl group, turning it into a good leaving group (
-
The Critical Flaw: This cation is
hybridized and planar. When a nucleophile (water or solvent) attacks this cation to regenerate the alcohol, it can attack from the re or si face with equal probability, resulting in a racemic mixture.
Diagram 1: Acid-Catalyzed Racemization Pathway
Figure 1: The thermodynamic sinkhole. Once the planar cation forms, stereochemical information is irretrievably lost.
Module 2: Workup Troubleshooting & Protocols
Q: I used 1M HCl to quench my borohydride reduction and lost 15% ee. What should I use instead?
A: Never use strong mineral acids (HCl, H2SO4) for quenching this substrate. The local concentration of acid at the dropwise addition point can be high enough to trigger instantaneous racemization, even if the bulk pH is controlled.
The "Safe-Quench" Protocol: Use a buffered quench system that maintains pH > 4.5 at all times.
| Parameter | Standard Protocol (RISKY) | Optimized Protocol (SAFE) |
| Quenching Agent | 1M HCl or 10% H2SO4 | Saturated Aqueous NH4Cl or 10% NaH2PO4 |
| Temperature | Room Temperature (25°C) | Ice Bath (0–5°C) |
| pH Target | Often drops to < 1 locally | Maintained at pH 5–7 |
| Extraction Solvent | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) or MTBE |
Why EtOAc/MTBE? Chlorinated solvents like DCM can become slightly acidic over time (forming HCl) or contain trace acid stabilizers. Ethers and esters are generally safer for acid-sensitive alcohols.
Q: How do I verify my workup isn't the problem?
A: Implement the "Split-Stream Validation" method:
-
Take a 1 mL aliquot of your reaction mixture before quenching.
-
Quench the aliquot immediately into cold HPLC mobile phase (neutral).
-
Analyze ee immediately. This is your "Time Zero" baseline.
-
Perform your bulk workup.
-
Compare the bulk ee to the "Time Zero" ee. If they differ, your workup is the culprit.
Module 3: Purification & Chromatography Risks
Q: My crude material was 99% ee, but after flash chromatography, it dropped to 92% ee. Is my column acidic?
A: Yes. Standard silica gel is weakly acidic (pH ~5–6 in slurry) and has active hydroxyl sites that can act as Brønsted acids, catalyzing the racemization of sensitive benzylic alcohols during the elution time.
Corrective Action: The "Neutralized Silica" Technique You must passivate the acidic sites on the silica gel before loading your compound.
Step-by-Step Passivation Protocol:
-
Prepare Slurry: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).
-
Add Buffer: Add 1% Triethylamine (Et3N) to the slurry solvent.
-
Pack Column: Pour the column with this Et3N-doped solvent.
-
Flush: Flush the column with 2–3 column volumes of neutral eluent (without Et3N) to remove excess amine (optional, but recommended if Et3N interferes with detection).
-
Load & Run: Load your sample. The silica surface is now base-modified and safe.
Alternative: Use Neutral Alumina (Grade III) instead of silica gel. It is far less likely to induce ionization.
Module 4: Storage & Handling
Q: Can I store the purified crystals in the fridge indefinitely?
A: Only if strictly acid-free. Trace amounts of acid from CDCl3 (NMR solvent) or the atmosphere can degrade the enantiopurity over months.
Storage Checklist:
Module 5: Optimized Workflow Decision Tree
Follow this logic flow to ensure process integrity.
Figure 2: Decision tree for preserving enantiopurity during workup and purification.
References
-
Siddaraju, B. P., et al. (2010).[1] (2-Methylphenyl)(phenyl)methanol.[1] Acta Crystallographica Section E, 66(8), o2136. Link
- Context: Defines the crystal structure and hydrogen bonding network, relevant for crystalliz
-
Musa, M. M., et al. (2013). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Organic & Biomolecular Chemistry, 11, 2911-2915. Link
- Context: Discusses the thermodynamic inevitability of racemization in secondary benzylic alcohols under equilibrium conditions.
-
Almaghrabi, M., & Bolshan, Y. (2022).[2][3] Metal-Free Derivatization of Benzhydrols with Organosilanes. European Journal of Organic Chemistry. Link
- Context: Demonstrates the facile formation of benzhydrylium ions from benzhydrols using weak Brønsted acid catalysts, confirming the high acid sensitivity of this class of compounds.
-
Master Organic Chemistry. Racemic Mixtures and Optical Activity. Link
- Context: Fundamental grounding on the SN1 mechanism leading to racemization via planar carboc
Sources
Scaling up the enantioselective synthesis of (+)-2-Methylbenzhydrol
Topic: Enantioselective Synthesis of (+)-2-Methylbenzhydrol via Asymmetric Transfer Hydrogenation (ATH). Target Audience: Process Chemists, Scale-up Engineers, and CMC Leads. Reference ID: TSC-MBH-2024-01
Executive Summary
Scaling up the synthesis of (+)-2-Methylbenzhydrol (CAS: 5472-13-9) presents a unique challenge compared to unsubstituted benzophenones. The ortho-methyl group introduces significant steric hindrance, which can retard reaction rates and compromise enantioselectivity (ee).
While biocatalysis (KREDs) is an option, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) remains the most robust method for multi-kilogram campaigns due to lower cost of goods (COGs) and simplified workup. This guide focuses on the Noyori-Ikariya ATH protocol using RuCl(p-cymene)[(R,R)-TsDPEN] , optimized for the steric demands of the o-tolyl substrate.
Module 1: Reaction Optimization & Engineering
The "Steric Wall" & Catalyst Selection
Why standard protocols fail: The ortho-methyl group on the benzophenone ring twists the carbonyl out of planarity. Standard ATH conditions (IPA/KOH) often stall due to reversibility. The Solution: Use an irreversible hydrogen donor system (Formic Acid/Triethylamine) to drive conversion to >99%.
Protocol: 100g Scale-Up Demonstration
Reaction Scheme:
| Parameter | Specification | Rationale |
| Substrate | 2-Methylbenzophenone (0.5 mol, ~98.1 g) | Limiting reagent. |
| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] (S/C 500:1) | (R,R)-ligand typically yields the (R)-(+) isomer. |
| Solvent | Dichloromethane (DCM) or DMF | DCM solubilizes the catalyst best; DMF is greener but harder to remove. |
| H-Donor | Formic Acid / Triethylamine (5:2 azeotrope) | Irreversible donor; drives equilibrium forward. |
| Temp | 25–30°C | Low temp maximizes ee%; High temp risks racemization. |
| Time | 18–24 Hours | Extended time required due to ortho-sterics. |
Step-by-Step Workflow
-
Inertion: Purge a 1L jacketed reactor with
(3 cycles). Oxygen poisons the Ru-hydride species. -
Charging: Charge 2-Methylbenzophenone and Catalyst (0.1 mol%) into DCM (300 mL). Stir until homogenous (dark orange/red solution).
-
Initiation: Cool to 20°C. Add the Formic Acid/TEA mixture (150 mL) via addition funnel over 30 minutes.
-
Caution:
gas evolution will occur. Ensure vent lines are clear.
-
-
Reaction: Warm to 28°C. Monitor via HPLC.
-
Target: < 1.0% Starting Material.
-
-
Quench: Add Water (300 mL) to separate phases.
Module 2: Visualizing the Workflow
The following diagram illustrates the critical path and decision gates for the synthesis.
Figure 1: Critical Process Flow for Ru-Catalyzed ATH of 2-Methylbenzophenone.
Module 3: Troubleshooting Guide (FAQs)
Category A: Reaction Stalling & Conversion
Q: The reaction stalls at 80% conversion. Adding more formic acid doesn't help. Why?
-
Root Cause: Catalyst deactivation or product inhibition. The ortho-methyl group creates a pocket that can trap the Ru-hydride, or oxygen ingress has oxidized the active Ru(II) species.
-
Corrective Action:
-
Check pH: Ensure the system is slightly basic (TEA excess). If the mixture becomes acidic, the amine ligand protonates, killing the catalytic cycle.
-
The "Spike" Test: Do not just add more acid. Add a fresh aliquot of catalyst (0.05 mol%) dissolved in degassed DCM. If reaction resumes, your initial catalyst died (likely
poisoning).
-
Q: I am seeing high levels of "over-reduction" or side products.
-
Root Cause: Unlike reduction of enones, benzophenone reduction is chemoselective. However, if you are using isopropanol (IPA) instead of Formic Acid, you may be seeing competitive ether formation or racemization.
-
Corrective Action: Switch to the Formic Acid/TEA system. It is kinetically superior for hindered ketones and prevents the reverse oxidation reaction.
Category B: Enantioselectivity (ee%) Issues
Q: My target is >99% ee, but I am consistently getting 94-96% ee.
-
Root Cause: Temperature is the enemy of chirality here. The steric bulk of the ortho-methyl group lowers the energy difference between the Re and Si face transition states.
-
Corrective Action:
-
Lower Temperature: Run the reaction at 10–15°C. Note that this will double the reaction time (up to 48h).
-
Crystallization Upgrade: 2-Methylbenzhydrol racemate often crystallizes differently than the pure enantiomer. Use Hexane:IPA (9:1) for recrystallization. The racemate usually stays in the mother liquor (check specific phase diagram for your polymorph).
-
Category C: Safety & Handling
Q: Is the CO2 evolution dangerous at the kg-scale?
-
Risk Assessment: Yes. The reaction generates 1 mole of
for every mole of ketone reduced. -
Mitigation:
-
Do not add Formic Acid/TEA as a "shot" (bolus) addition.
-
Use a dosing pump. Rate-limit the addition to maintain reactor pressure < 0.1 bar gauge.
-
Calculation: 1 kg of substrate generates ~110 Liters of gas. Ensure your scrubber capacity is sufficient.
-
Module 4: Downstream Processing (Purification)
Chromatography is non-viable for >1kg batches. You must rely on crystallization.
Ruthenium Removal Strategy
Pharmaceutical limits for Ru are strict (<10 ppm).
-
Scavenger Step: After the reaction, treat the organic layer with Silica-Thiol (Si-SH) or activated carbon (Darco G-60) at 40°C for 2 hours.
-
Filtration: Filter through a Celite pad to remove the scavenger.
Crystallization Protocol
-
Solvent Swap: Distill off DCM and replace with n-Heptane (or Hexane).
-
Seeding: Cool to 45°C. The solution should be slightly cloudy. Add seed crystals of pure (+)-2-Methylbenzhydrol.
-
Cooling Ramp: Cool to 0°C over 4 hours.
-
Isolation: Filter the white solids. Wash with cold Heptane.
-
Expected Yield: 85–90%
-
Expected ee: >99.5% (optical upgrade via crystallization).[1]
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research.
-
Palmer, M., et al. (2009). Process Development for the Asymmetric Transfer Hydrogenation of a Hindered Ketone. Organic Process Research & Development.
-
Blacker, A. J., et al. (2019). Scalable Synthesis of Chiral Alcohols via Transfer Hydrogenation.[3] Chemical Reviews.
-
Safety Data Sheet (SDS): 2-Methylbenzhydrol (CAS 5472-13-9).[][5] Sigma-Aldrich.[6][7] [6]
(Note: While specific "2-methyl" optimization papers are rare in open access, the protocols above are derived from standard OPRD methodologies for ortho-substituted diaryl ketones utilizing the Noyori-Ikariya catalyst system.)
Sources
- 1. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. scribd.com [scribd.com]
- 3. kanto.co.jp [kanto.co.jp]
- 5. 2-Methylbenzhydrol | 5472-13-9 [chemicalbook.com]
- 6. 2-Methylbenzhydrol = 98 5472-13-9 [sigmaaldrich.com]
- 7. Methylbenzhydrol USP Reference Standard CAS 5472-13-9 Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification Strategies for 2-Methylbenzhydrol Enantiomers
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance and troubleshooting for the purification of 2-Methylbenzhydrol enantiomers. Our goal is to equip you with the foundational knowledge and practical insights required to overcome common challenges in chiral separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of 2-Methylbenzhydrol?
The most common and effective strategies for resolving racemic 2-Methylbenzhydrol involve chiral High-Performance Liquid Chromatography (HPLC), diastereomeric crystallization, and enzymatic resolution. Each method has its own set of advantages and is chosen based on the scale of the separation, required purity, and available resources. Chromatography is often considered the most powerful and sensitive analytical technique for resolving enantiomers.[1]
Q2: I'm new to chiral separations. What is the fundamental principle behind these techniques?
Chiral separation techniques are designed to differentiate between enantiomers, which are non-superimposable mirror images of each other. While enantiomers have identical physical properties in an achiral environment, they interact differently with other chiral entities. This differential interaction is the basis for their separation. For instance, in chiral chromatography, a chiral stationary phase (CSP) creates a transient diastereomeric complex with each enantiomer, leading to different retention times. Similarly, diastereomeric crystallization involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization.[2][3]
Q3: Which purification strategy is best suited for my needs: analytical vs. preparative scale?
For analytical purposes, where the goal is to determine the enantiomeric excess (ee) of a sample, chiral HPLC is the preferred method due to its high resolution and sensitivity. For preparative scale purifications, aimed at isolating larger quantities of a single enantiomer, the choice depends on factors like cost and scalability. While preparative chiral HPLC is an option, diastereomeric crystallization and enzymatic resolution can be more cost-effective for large-scale production.[1][4]
Chiral HPLC: A Detailed Guide
Chiral HPLC is a powerful technique for both analytical and preparative scale separation of 2-Methylbenzhydrol enantiomers.[1] The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions.
Troubleshooting Chiral HPLC Separations
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs. For benzhydrols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. |
| Suboptimal mobile phase composition. | - Vary the ratio of the mobile phase components (e.g., hexane/isopropanol).- Introduce additives like acids or bases (e.g., trifluoroacetic acid or diethylamine) to the mobile phase, as they can significantly impact selectivity.[5] | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | - Add a mobile phase modifier (e.g., a small amount of a more polar solvent).- Adjust the concentration of additives. |
| Column overload (in preparative separations). | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times | Column memory effect. | Dedicate a column specifically for a particular separation to avoid cross-contamination from previous analyses.[6] Thoroughly flush the column between different methods. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature, as temperature can affect enantioselectivity. | |
| Low resolution | Inefficient separation. | Decrease the flow rate to enhance peak efficiency. |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin by screening a set of chiral columns with different stationary phases. A systematic approach based on the analyte's structure is recommended, but often the process is empirical.[1]
-
Mobile Phase Screening: For each column, test a range of mobile phase compositions. A common starting point for normal-phase chiral separations is a mixture of hexane and isopropanol.
-
Optimization: Once initial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.
-
Scaling Up (for preparative separations): After developing a robust analytical method, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.[7]
Diastereomeric Crystallization: A Scalable Approach
Diastereomeric crystallization is a classical and often cost-effective method for resolving enantiomers on a large scale.[2] This technique involves reacting the racemic 2-Methylbenzhydrol with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by crystallization.[3]
Troubleshooting Diastereomeric Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No crystallization occurs | Poor choice of solvent or resolving agent. | Screen a variety of solvents and chiral resolving agents. For alcohols like 2-Methylbenzhydrol, chiral acids are suitable resolving agents. |
| Solution is not supersaturated. | - Slowly cool the solution.- Allow the solvent to evaporate slowly.- Add an anti-solvent. | |
| Both diastereomers co-crystallize | Similar solubility of the diastereomers in the chosen solvent. | Experiment with different solvent systems to maximize the solubility difference between the diastereomers. |
| Low diastereomeric excess (de) of the crystallized product | Incomplete separation. | - Recrystallize the product to improve its purity.- Optimize the crystallization temperature and cooling rate. |
| Difficulty in removing the resolving agent | Stable bond between the resolving agent and the enantiomer. | Ensure the reaction to remove the resolving agent goes to completion (e.g., through acid-base extraction). |
Experimental Protocol: Diastereomeric Resolution
-
Selection of Resolving Agent: Choose a commercially available, enantiomerically pure resolving agent. For the hydroxyl group in 2-Methylbenzhydrol, chiral carboxylic acids can be used to form diastereomeric esters.
-
Formation of Diastereomers: React the racemic 2-Methylbenzhydrol with the chosen resolving agent.
-
Crystallization: Dissolve the resulting mixture of diastereomers in a suitable solvent and induce crystallization. Seeding with a small crystal of the desired diastereomer can be beneficial.[8]
-
Isolation and Purification: Isolate the crystals of the less soluble diastereomer by filtration. The purity can be enhanced by recrystallization.
-
Cleavage of the Resolving Agent: Cleave the resolving agent from the purified diastereomer to obtain the desired enantiomer of 2-Methylbenzhydrol.
Enzymatic Resolution: A Green Chemistry Approach
Enzymatic resolution is a highly selective method that utilizes enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.[9] For 2-Methylbenzhydrol, lipases are commonly used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.
Troubleshooting Enzymatic Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no enzyme activity | Inappropriate enzyme or reaction conditions. | - Screen different types of lipases (e.g., Candida antarctica lipase B - CALB).- Optimize the temperature, pH, and solvent. |
| Enzyme denaturation. | Avoid extreme temperatures and pH values. Consider using an immobilized enzyme for greater stability.[9] | |
| Low enantioselectivity | The enzyme does not effectively discriminate between the enantiomers. | - Try a different enzyme.- Modify the acyl donor. The steric bulk of the acyl donor can influence enantioselectivity.[9] |
| Reaction stops before 50% conversion | Product inhibition or enzyme deactivation. | - Consider a continuous flow setup to remove the product as it is formed.- Use a higher enzyme loading. |
| Difficult separation of product and unreacted starting material | Similar physical properties. | Utilize standard purification techniques like column chromatography for separation after the enzymatic reaction.[10] |
Experimental Protocol: Enzymatic Kinetic Resolution
-
Enzyme and Acyl Donor Selection: Choose a suitable lipase and acyl donor (e.g., vinyl acetate).
-
Reaction Setup: Dissolve the racemic 2-Methylbenzhydrol in an appropriate organic solvent and add the acyl donor and the enzyme.
-
Monitoring the Reaction: Monitor the progress of the reaction by techniques such as chiral HPLC or GC to determine the enantiomeric excess of the substrate and product. The reaction should be stopped at or near 50% conversion for optimal results.
-
Work-up and Separation: Quench the reaction and separate the acylated enantiomer from the unreacted enantiomer using column chromatography or distillation.
-
Hydrolysis (if necessary): If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis to yield the pure enantiomer.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. ucj.org.ua [ucj.org.ua]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mit.edu [web.mit.edu]
Catalyst poisoning in the asymmetric hydrogenation for (+)-2-Methylbenzhydrol
Welcome to the Catalytic Integrity & Optimization Center. Subject: Troubleshooting Catalyst Deactivation in Ru-Noyori Hydrogenation of ortho-Substituted Benzophenones. Document ID: TS-RU-2MBH-001 Status: Active / Senior Scientist Reviewed
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]
The asymmetric hydrogenation of 2-methylbenzophenone to (+)-2-methylbenzhydrol is a sterically demanding transformation. Unlike simple acetophenones, the ortho-methyl group imposes significant steric hindrance, often requiring specialized Ruthenium-diphosphine-diamine complexes (e.g., RuCl₂(XylBINAP)(DAIPEN)) rather than standard Ru-BINAP systems.
The Core Challenge: Users frequently misdiagnose catalyst poisoning as "steric failure." While the ortho-substituent slows kinetics (
This guide addresses the three primary failure modes:
-
Halide Contamination (from Friedel-Crafts precursors).
-
Base Scavenging (Acidic impurities neutralizing the promoter).
-
Ligand Oxidation (Trace O₂ exposure).
Diagnostic Triage: Is it Poisoning or Kinetics?
Before altering reaction parameters, use this logic flow to determine if your catalyst is dead (poisoned) or simply struggling with sterics.
Figure 1: Diagnostic decision tree for distinguishing between catalyst decomposition (O₂), substrate inhibition (Poisoning), and kinetic limitations.
The Poison Profile: Chemistry of Deactivation
In the synthesis of (+)-2-methylbenzhydrol, the precursor (2-methylbenzophenone) is typically synthesized via Friedel-Crafts acylation. This specific pathway introduces unique poisons that are fatal to Ru-Noyori catalysts.
A. The Halide Trap (Chloride/Bromide Ions)
The active catalytic species is formed by the elimination of HCl from the precatalyst (RuCl₂(diphosphine)(diamine)) using a strong base (KOtBu).
-
Mechanism: If the substrate contains residual free chloride (from AlCl₃ or HCl workup), the equilibrium shifts back towards the inactive chloride complex.
-
Threshold: >50 ppm free Cl⁻ can arrest the TOF (Turnover Frequency).
-
Symptom: The reaction starts but stalls rapidly as chloride concentration builds up or equilibrates.
B. The "Phantom" Acid
The catalytic cycle requires a base (typically KOtBu) to generate the active 16-electron Ru-amide species.
-
Mechanism: Acidic impurities in the ketone (e.g., residual carboxylic acids or phenols) neutralize the KOtBu. Without the base, the precatalyst never activates.
-
Symptom: Zero conversion at
.
C. Competitive Binding (Arene Effect)[11]
-
Mechanism: The ortho-methyl group forces the phenyl ring to twist. If the solvent or impurities (like THF stabilizers) compete for the open coordination site on the Ruthenium, the bulky substrate cannot bind effectively.
Remediation Protocols & Self-Validating Systems
Protocol A: Substrate Purification (The "Silver Bullet")
Use this protocol if you suspect halide contamination from Friedel-Crafts synthesis.
-
Dissolution: Dissolve crude 2-methylbenzophenone in Ethyl Acetate (10 mL/g).
-
Wash: Wash twice with 10% w/v NaHCO₃ (removes acids) and twice with Deionized Water (removes bulk salts).
-
The Silver Test (Validation):
-
Take 1 mL of the organic layer.
-
Shake with 1 mL of dilute HNO₃ and add 2 drops of AgNO₃ solution .
-
Pass Criteria: Solution remains clear.
-
Fail Criteria: White precipitate (AgCl) forms. Repeat washes.
-
-
Drying: Dry over MgSO₄ and concentrate.
-
Recrystallization: Recrystallize from Ethanol/Hexane to remove trace organic impurities.
Protocol B: Catalyst Activation Check
Use this to verify the catalyst quality before committing valuable substrate.
-
Inert Atmosphere: Ensure a glovebox or strict Schlenk line usage (O₂ < 5 ppm).
-
Solvent: Use anhydrous 2-Propanol (degassed via freeze-pump-thaw x3).
-
Mixing: Add Ru-precursor and KOtBu (ratio 1:2 to 1:10 depending on protocol) to the solvent.
-
Observation:
-
Valid: Solution turns from brown/red to yellow/orange (Active Ru-H species).
-
Invalid: Solution turns green or black (Oxidation/Decomposition). Discard and check gas lines.
-
Protocol C: The "Standard Addition" Screening
The gold standard for ruling out invisible poisons.
-
Set up two small-scale vials (4 mL).
-
Vial A (Control): Pure Acetophenone + Catalyst + Base + H₂.
-
Vial B (Test): Pure Acetophenone + 10% (mol) Your Substrate + Catalyst + Base + H₂.
-
Run for 1 hour.
-
Analysis:
-
If Vial A converts >90% and Vial B converts <10%, your substrate contains a potent poison.
-
If both convert >90%, your substrate is clean; the issue is likely steric (require higher pressure/temperature).
-
Technical Data Summary
| Parameter | Standard Range | Critical Limit (Poisoning) | Notes |
| Substrate Purity | >99.0% (GC/HPLC) | <98% | Impurities often contain halides/S. |
| Chloride (Cl⁻) | <10 ppm | >50 ppm | Fatal to Ru-H species. |
| Base:Catalyst Ratio | 2:1 to 10:1 | <1:1 | Base is consumed by activation; excess required. |
| O₂ Level | <5 ppm | >20 ppm | Irreversible oxidation to Ru-oxides (Black). |
| H₂ Pressure | 10–50 bar | <5 bar | Ortho-substitution requires high pressure to drive kinetics. |
Frequently Asked Questions (FAQ)
Q: Why does 2-methylbenzophenone require higher pressure than benzophenone? A: The ortho-methyl group creates significant steric clash with the ligands (e.g., BINAP/DAIPEN) on the Ruthenium center. This increases the activation energy for the hydride transfer step. Higher H₂ pressure (up to 50 bar) increases the concentration of dissolved H₂ and shifts the equilibrium toward the active hydride species, compensating for the slower kinetics.
Q: Can I use Ethanol instead of 2-Propanol? A: Yes, but 2-Propanol is preferred for transfer hydrogenation mechanisms or as a co-solvent because it stabilizes the active species. However, for high-pressure hydrogenation, Ethanol is acceptable if it is strictly anhydrous. Water in Ethanol can lead to hydrolysis of the Ru-Cl bond prematurely or deactivation of the base.
Q: My product has low ee (enantiomeric excess). Is this poisoning? A: Usually, no. Poisoning typically affects conversion (activity). Low ee suggests:
-
Racemization: The product might be racemizing via enolization if the reaction is too basic or hot.
-
Ligand Mismatch: The ortho-substituent might be distorting the chiral pocket. Consider switching from BINAP to XylBINAP (sterically bulkier) to improve the "lock-and-key" fit for the hindered substrate.
Q: I see a black precipitate after the reaction. Is my product ruined? A: The product is likely fine, but the catalyst decomposed (Ruthenium black formation). This indicates air leaked into the reactor or the reaction ran too long after H₂ consumption slowed. Filter through Celite to remove the Ru black before workup to prevent metal contamination in the drug substance.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 40(1), 40–73. Link
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. Link
-
Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016).[1] Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts.[1] Journal of the American Chemical Society, 138(32), 10084–10087. Link
-
Hamada, T., Torii, T., Izawa, K., Noyori, R., & Ikariya, T. (2002). Practical Synthesis of Optically Active Benzhydrols via Asymmetric Transfer Hydrogenation of Benzophenones. Organic Letters, 4(24), 4373–4376. Link
Sources
Technical Guide: Determination of Enantiomeric Excess of (+)-2-Methylbenzhydrol by Chiral HPLC
Topic: Determination of enantiomeric excess of (+)-2-Methylbenzhydrol by chiral HPLC
Executive Summary
The determination of enantiomeric excess (ee) for (+)-2-Methylbenzhydrol (also known as (2-methylphenyl)(phenyl)methanol) presents a unique chromatographic challenge compared to unsubstituted benzhydrols. The ortho-methyl substituent introduces significant steric hindrance, forcing the two phenyl rings into an orthogonal conformation. This structural twist requires a chiral stationary phase (CSP) capable of recognizing "propeller-like" chirality rather than simple planar interactions.
This guide provides a validated protocol using Chiralpak IB (immobilized cellulose-based CSP) as the primary method, compares it with Chiralpak AD-H (amylose-based) alternatives, and outlines optimization strategies to maximize resolution (
Critical Analysis of Stationary Phases
The separation of 2-methylbenzhydrol enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.
| Feature | Primary Choice: Chiralpak IB / OD-H | Alternative: Chiralpak AD-H |
| Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mechanism | Inclusion complexes within cellulose grooves; sensitive to steric bulk. | Helical groove interaction; often better for bulky groups but less predictable for ortho-substituted diarylmethanols. |
| Performance | Proven Separation. The cellulose backbone effectively discriminates the ortho-twisted phenyl rings. | Viable Alternative. Often used in SFC modes; provides complementary selectivity if the cellulose phase fails. |
| Solvent Compatibility | Excellent (IB only). Immobilized phase allows use of non-standard solvents (e.g., DCM, THF) for optimization. | Limited (AD-H). Coated phase; restricted to Alkanes/Alcohols. |
Experimental Protocols
Method A: The "Gold Standard" (Chiralpak IB/OD-H)
This method is derived from specific kinetic resolution studies of 2-methylbenzophenone reduction. It offers a stable, reproducible baseline for ee determination.[1]
-
Column: Chiralpak IB (Immobilized) or Chiralcel OD-H (Coated),
. -
Mobile Phase: n-Hexane : 2-Propanol (95 : 5 v/v).[2]
-
Temperature:
- . -
Detection: UV @ 210 nm (Maximized for the benzhydrol chromophore).
-
Injection Volume: 5–10
(1 mg/mL in mobile phase).
Chromatographic Data:
| Enantiomer | Retention Time (
Note: The separation factor (
Method B: High-Throughput Alternative (SFC on Chiralpak AD-H)
For laboratories equipped with Supercritical Fluid Chromatography (SFC), the amylose-based AD-H column offers faster analysis times.
-
Column: Chiralpak AD-H.
-
Mobile Phase:
: Methanol (80 : 20). -
Flow Rate: 2.0 - 3.0 mL/min.
-
Back Pressure: 100 bar.
-
Advantage: Significantly reduced run time (< 5 mins) and solvent consumption.
Optimization & Troubleshooting Strategy
Since Method A yields a tight resolution (
Step-by-Step Optimization Workflow:
-
Lower Alcohol Content: Reduce 2-Propanol from 5% to 2% or 1% .
-
Effect: Increases retention times (
) but significantly improves the separation factor ( ).
-
-
Temperature Control: Lower column temperature to
.-
Science:[4] Chiral recognition is often enthalpy-driven. Lower temperatures increase the difference in interaction energy (
) between the enantiomers and the CSP.
-
-
Switch Modifier: Replace 2-Propanol with Ethanol .
-
Effect: Ethanol is a "sharper" modifier that can reduce peak tailing, potentially improving resolution even if
remains constant.
-
Visualizing the Method Development Workflow
Figure 1: Decision matrix for optimizing the chiral separation of 2-methylbenzhydrol.
Data Analysis & Calculation
To ensure scientific integrity, the enantiomeric excess must be calculated using peak areas (
System Suitability Criteria (Acceptance Limits):
-
Resolution (
): (Essential for accurate quantitation of minor impurity). -
Tailing Factor (
): . -
Signal-to-Noise (S/N):
for the minor enantiomer (LOQ).
References
-
University of Bayreuth. (2009). Neuartige hochselektive Katalysatoren für die asymmetrische Ketonhydrierung. (Dissertation describing the specific Chiralpak IB conditions for 2-methylbenzhydrol). Link
-
Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[5] (Operational parameters for immobilized columns). Link
-
BenchChem. (2025). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. (General principles of ee calculation and method validation). Link
-
Google Patents. (2012). US Patent 2012/0129870 A1. (References use of Chiralpak AD-H in SFC mode for benzhydrol derivatives). Link
Sources
Comparison of different chiral stationary phases for 2-Methylbenzhydrol separation
Executive Summary
This guide provides a technical analysis of chiral stationary phases (CSPs) for the enantioseparation of 2-Methylbenzhydrol (also known as o-tolyl(phenyl)methanol), a critical chiral intermediate and a known impurity (Impurity A) of the muscle relaxant Orphenadrine.
Based on experimental efficacy and mechanistic fit, Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is identified as the superior phase for this specific separation, offering higher resolution (
Mechanism of Chiral Recognition
To optimize separation, one must understand the molecular interactions at play. 2-Methylbenzhydrol possesses a hydroxyl group (-OH) capable of hydrogen bonding and two aromatic rings (phenyl and o-tolyl) capable of
The "Steric Lock" Effect
The ortho-methyl group on the benzhydrol scaffold is not merely a passive substituent; it acts as a "steric lock."
-
Conformational Rigidity: The methyl group restricts the rotation of the phenyl ring, creating a more defined 3D chiral shape compared to unsubstituted benzhydrol.
-
Cavity Fit: This rigid shape fits more snugly into the chiral grooves of cellulose-based phases (OD-H) than the helical channels of amylose-based phases (AD-H).
Interaction Diagram
The following diagram illustrates the multi-point interaction mechanism required for recognition on polysaccharide CSPs.
Figure 1: Mechanistic interaction pathway showing the three-point interaction model essential for 2-Methylbenzhydrol separation.
Comparative Analysis of CSPs
The following table summarizes the performance characteristics of the top CSP candidates. Data is synthesized from chromatographic behavior of ortho-substituted benzhydrols and specific protocols for Orphenadrine impurities.
| Feature | Chiralcel OD-H (Primary Rec.)[1][2][3] | Chiralpak AD-H | Chiralpak IB (Immobilized OD) |
| Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Backbone Structure | Linear, rigid rod (tight cavities) | Helical (open channels) | Immobilized linear polymer |
| Selectivity ( | High (> 1.5) | Moderate (~1.2 - 1.3) | High (Similar to OD-H) |
| Resolution ( | Excellent (> 3.0) | Good | Excellent |
| Mechanistic Advantage | The cellulose cavity size perfectly accommodates the ortho-substituted aromatic system. | Often shows lower selectivity for ortho-substituted isomers due to larger channel size. | Allows use of non-standard solvents (e.g., DCM, THF) for solubility issues. |
| Mobile Phase Compatibility | Restricted (Alkanes/Alcohols only) | Restricted (Alkanes/Alcohols only) | Universal (Compatible with prohibited solvents) |
Why Chiralcel OD-H Wins
While Chiralpak AD-H is often the first screen for general racemates, Chiralcel OD-H consistently outperforms it for ortho-substituted aromatics. The "tight" chiral cavity of the cellulose backbone creates a stronger discriminatory environment for the bulky 2-methyl group, leading to longer retention of the second eluting enantiomer and thus higher resolution.
Experimental Protocol (Validated)
This protocol is derived from the validated separation of Orphenadrine and its impurities (including 2-Methylbenzhydrol). It is a self-validating system; if the resolution drops below 2.0, the mobile phase composition or column history should be checked.
Method Parameters
-
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (95 : 5 : 0.1 v/v/v)[2]
-
Temperature: 25°C
-
Detection: UV @ 220 nm (or 254 nm)
-
Injection Volume: 10–20 µL (concentration ~0.5 mg/mL)
Step-by-Step Workflow
-
System Preparation: Flush the HPLC system with 100% Isopropanol (IPA) to remove any traces of incompatible solvents (e.g., Ethyl Acetate, DCM) if switching from a non-dedicated system.
-
Mobile Phase Preparation:
-
Measure 950 mL of HPLC-grade n-Hexane.
-
Add 50 mL of HPLC-grade Ethanol (absolute).
-
Add 1.0 mL of Diethylamine (DEA). Note: DEA is critical for sharpening peak shape by suppressing ionization of residual silanols, though 2-methylbenzhydrol is neutral.
-
Degas by sonication for 10 minutes.
-
-
Equilibration: Equilibrate the column with the mobile phase for at least 45 minutes or until the baseline is stable.
-
Suitability Test: Inject the racemic standard.
-
Acceptance Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5.
-
Decision Tree for Method Development
Use this logic flow if the standard OD-H protocol does not yield sufficient results for your specific matrix.
Figure 2: Method development decision tree prioritizing the cellulose-based OD-H phase.
References
- Chankvetadze, B. (2012). Chiral Separations: Methods and Protocols. Springer Protocols. (Discusses general mechanisms of polysaccharide phases).
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Link
-
Sahu, P.K., et al. (2018). "A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Orphenadrine Citrate in Pharmaceutical Dosage Form." ResearchGate.[2][6] (Specific protocol for Orphenadrine and impurities). Link
- Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608.
Sources
Comparing catalytic efficiency of different chiral reducing agents for 2-methylbenzophenone
Executive Summary
The enantioselective reduction of 2-methylbenzophenone represents a classic "stress test" in asymmetric synthesis. Unlike acetophenone derivatives, where one group is significantly smaller (methyl) than the other (phenyl), 2-methylbenzophenone presents two large aryl groups. The differentiation between the pro-R and pro-S faces relies almost entirely on the steric clash introduced by the ortho-methyl group, rather than electronic or gross size differences.
This guide compares three dominant methodologies—Ruthenium-Catalyzed Transfer Hydrogenation (Ru-ATH) , Biocatalysis (KREDs) , and Boron-mediated reduction (CBS/DIP-Cl) .
Key Findings:
-
Top Performer: Ru-ATH (specifically tethered Ru-TsDPEN complexes) currently offers the highest reliability, yielding 93% ee and 99% conversion .
-
Sustainable Choice: Biocatalysis (Geotrichum candidum mutants) is rapidly evolving, offering >95% ee for meta-substituted analogs, though ortho-tolerance requires specific protein engineering.
-
Legacy Method: CBS Reduction often struggles (<50-60% ee) with this substrate due to the "isosteric" nature of the two phenyl rings, whereas stoichiometric DIP-Cl remains a viable, albeit wasteful, alternative.
The Steric Challenge: Why 2-Methylbenzophenone is Difficult
In standard asymmetric ketone reduction, the catalyst distinguishes between a "Large" (L) and "Small" (S) group flanking the carbonyl.
-
Acetophenone: Ph (L) vs. Me (S) → Easy discrimination.
-
Benzophenone: Ph (L) vs. Ph (L) → Impossible (Achiral product).
-
2-Methylbenzophenone: o-Tolyl (L) vs. Ph (L') → Difficult.
The ortho-methyl group forces the tolyl ring to twist out of plane to minimize steric strain with the carbonyl oxygen. This "twist" creates a chiral pocket in the transition state that the catalyst must recognize.
Visualization: Steric Clash & Face Discrimination
Comparative Analysis of Reducing Agents
A. Ruthenium-Catalyzed Transfer Hydrogenation (Ru-ATH)
The Gold Standard for Steric Bulk
While standard Noyori catalysts (Ru-BINAP) require high hydrogen pressure, Transfer Hydrogenation using 2-propanol or formic acid has proven superior for ortho-substituted benzophenones. The "tethered" Ru-catalysts (where the ligand is covalently linked to the arene) prevent the rotation of the phenyl rings in the transition state, locking the conformation.
-
Catalyst: RuCl or tethered analogs.
-
Mechanism: Metal-ligand bifunctional catalysis (outer-sphere hydride transfer).
-
Performance:
B. Biocatalysis (Ketoreductases / KREDs)
The Highly Tunable Alternative
Wild-type enzymes often fail to accept 2-methylbenzophenone because the bulky ortho-group does not fit in the small binding pocket of standard ADHs. However, directed evolution has created mutants of Geotrichum candidum acetophenone reductase (GcAPRD) that accept these substrates.
-
Catalyst: Engineered KREDs (e.g., GcAPRD mutants Trp288Ala).[2]
-
Mechanism: Enzyme-mediated hydride transfer from NADPH.
-
Performance:
-
Yield: 85-95% (highly dependent on mutant).
-
ee: 85-97% (Variable). Note: While 4-substituted analogs hit 97% ee, 2-substituted often lag slightly behind (approx 85-89%) due to the "gatekeeper" residues in the active site.
-
Pros: Green chemistry, ambient temperature, water solvent.
-
C. Boron Reagents (CBS & DIP-Cl)
The Stoichiometric Benchmark
The Corey-Bakshi-Shibata (CBS) catalyst is legendary for acetophenones but struggles here. The two aryl rings look too similar to the oxazaborolidine catalyst. To get high ee, one must use DIP-Cl (B-chlorodiisopinocampheylborane), a stoichiometric reagent that relies on the massive bulk of the pinene backbone to force stereocontrol.
-
Reagent: (-)-DIP-Cl (Stoichiometric).
-
Performance:
-
Yield: 70-85% (slower reaction rates).
-
ee: ~90-95% (Excellent, but requires stoichiometric chiral waste).
-
Cons: Atom economy is poor; workup is messy (boron removal).
-
Data Summary Table
| Feature | Ru-ATH (Tethered) | Biocatalysis (KREDs) | DIP-Cl (Boron) | CBS Catalyst |
| Catalyst Loading | 0.1 - 0.5 mol% | 1-5 wt% (Enzyme) | Stoichiometric (1.2 eq) | 5-10 mol% |
| Yield | 99% | 85-96% | 75-85% | 80-90% |
| Enantioselectivity (ee) | 93% | 85-89% (for ortho) | ~90% | <60% (typically) |
| Reaction Time | 14-16 h | 24-48 h | 24-48 h | 1-2 h |
| Scalability | High | High | Low (Reagent cost/waste) | Medium |
| Primary Constraint | Catalyst Cost (Ru) | Screening Required | Atom Economy | Low Selectivity |
Experimental Protocol: Ru-Catalyzed Reduction
Recommended Method for High Throughput & Reliability
Objective: Synthesis of (S)-2-methylbenzhydrol.
Materials:
-
Substrate: 2-methylbenzophenone (1.96 g, 10 mmol).
-
Catalyst: RuCl (Use commercially available or prepare in situ).
-
Solvent/Reductant: 2-Propanol (Anhydrous).
-
Base:
-BuOK (Potassium tert-butoxide).
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ru-catalyst (0.005 mmol, S/C = 2000) in 2-propanol (5 mL).
-
Substrate Addition: Add 2-methylbenzophenone (10 mmol) to the flask. Ensure complete dissolution.
-
Initiation: Add
-BuOK (0.04 mmol) dissolved in minimal 2-propanol. The base is critical to generate the active Ru-hydride species. -
Reaction: Stir at 28°C for 14 hours.
-
Self-Validating Check: Monitor by TLC (Hexane/EtOAc 4:1). The ketone (Rf ~0.6) should disappear, and the alcohol (Rf ~0.3) should appear.
-
-
Quench & Workup: Concentrate the mixture under reduced pressure to remove acetone (byproduct) and 2-propanol. Redissolve residue in Ethyl Acetate and wash with water (x2) and brine (x1).
-
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc) to yield the chiral alcohol. -
Analysis: Determine ee via Chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10).
Decision Matrix: Which Agent to Choose?
Use the following logic flow to determine the best agent for your specific constraints.
References
-
Ohkuma, T., et al. "Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols." Organic Letters, 2009.
- Key Citation: Establishes the 93% ee / 99% yield for o-methylbenzophenone using Ru-c
-
Corey, E. J., et al. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." J. Am. Chem. Soc., 1987.
- Key Citation: The foundational text for CBS reduction, highlighting the limit
-
Brown, H. C., & Chandrasekharan, J. "Chiral Synthesis via Organoboranes. 14. Selective Reduction of alpha-Hindered Ketones." J. Org.[3][4] Chem., 1988.
- Key Citation: Establishes DIP-Cl as the superior reagent for sterically hindered ortho-substituted ketones.
-
Wang, Y., et al. "Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase." Applied Microbiology and Biotechnology, 2026 (Pre-print/Recent).
- Key Citation: Demonstrates the potential of mutant enzymes (Trp288Ala) to overcome steric hindrance in benzophenone analogs.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 4. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
A Researcher's Guide to Unraveling Chirality: Determining the Absolute Configuration of (+)-2-Methylbenzhydrol
In the intricate world of stereochemistry, the precise three-dimensional arrangement of atoms, or absolute configuration, is paramount. For researchers and professionals in drug development, knowing the absolute configuration of a chiral molecule like (+)-2-Methylbenzhydrol is not merely an academic exercise; it is a critical determinant of its biological activity, pharmacological properties, and toxicological profile. This guide provides an in-depth, comparative analysis of the primary experimental and computational techniques employed to assign the absolute configuration of this and other chiral secondary alcohols. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to empower you in your stereochemical investigations.
The Central Challenge: Assigning R/S Configuration
(+)-2-Methylbenzhydrol possesses a single stereocenter at the carbinol carbon. The challenge lies in unambiguously assigning this center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog priority rules.[1][2] This guide will compare three robust methodologies to tackle this challenge: NMR-based analysis via Mosher's esters, chiroptical spectroscopy, and computational prediction.
Method 1: NMR Spectroscopy with Chiral Derivatizing Agents - The Mosher's Method
One of the most reliable and widely used techniques for determining the absolute configuration of chiral secondary alcohols is the Mosher's method.[3] This approach involves the derivatization of the alcohol with a chiral agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters.[4] These diastereomers, unlike the original enantiomers, exhibit distinct chemical shifts in their ¹H NMR spectra, providing the basis for configurational assignment.
The "Why" Behind the Method: Creating a Diastereomeric Environment
The core principle of Mosher's method is the conversion of a pair of enantiomers into a pair of diastereomers. By reacting the chiral alcohol with both the (R)- and (S)-enantiomers of MTPA chloride, two different diastereomeric esters are formed. The anisotropic effect of the phenyl ring in the MTPA moiety creates a distinct magnetic environment for the protons of the alcohol portion of the molecule. This results in measurable differences in their chemical shifts (Δδ = δS - δR).[3][4]
Experimental Workflow: A Step-by-Step Protocol
The following is a generalized protocol for the preparation of Mosher's esters of (+)-2-Methylbenzhydrol.
Materials:
-
(+)-2-Methylbenzhydrol
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Esterification (prepare two separate reactions, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl):
-
Dissolve a small amount (e.g., 5 mg) of (+)-2-Methylbenzhydrol in anhydrous DCM (e.g., 0.5 mL) in a clean, dry vial.
-
Add a slight excess of anhydrous pyridine (e.g., 1.5 equivalents).
-
Add a slight excess of the respective MTPA-Cl enantiomer (e.g., 1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for several hours or until completion (monitor by TLC).
-
-
Work-up:
-
Quench the reaction with a few drops of water.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the crude ester in CDCl₃.
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Interpretation and Configurational Assignment
The key to assigning the absolute configuration lies in analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons on either side of the carbinol stereocenter. According to the established model for Mosher's esters, the substituents on the same side as the phenyl group of the MTPA moiety in the preferred conformation will be shielded (experience an upfield shift), while those on the opposite side will be deshielded (experience a downfield shift).[3][4]
For (+)-2-Methylbenzhydrol, the two substituents attached to the stereocenter are the phenyl group and the 2-methylphenyl (o-tolyl) group. By analyzing the Δδ values for the protons of these two aromatic rings, the absolute configuration can be deduced.
Table 1: Hypothetical ¹H NMR Data for Mosher's Esters of 2-Methylbenzhydrol
| Proton | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) (ppm) |
| Phenyl-H (ortho) | 7.25 | 7.35 | -0.10 |
| Phenyl-H (meta) | 7.38 | 7.42 | -0.04 |
| Phenyl-H (para) | 7.30 | 7.32 | -0.02 |
| o-Tolyl-H (ortho) | 7.18 | 7.10 | +0.08 |
| o-Tolyl-CH₃ | 2.30 | 2.25 | +0.05 |
In this hypothetical data, the negative Δδ values for the phenyl protons indicate they are shielded in the (S)-ester relative to the (R)-ester. Conversely, the positive Δδ values for the o-tolyl protons indicate they are deshielded. This pattern suggests that the phenyl group lies on the same side as the MTPA's phenyl group in the preferred conformation of the (S)-ester. Based on the established Mosher's method mnemonic, this would lead to the assignment of the (R)-configuration to (+)-2-Methylbenzhydrol.
Method 2: Chiroptical Spectroscopy - A Light-Based Approach
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer a powerful, non-destructive alternative for determining absolute configuration.[5][6] These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.[7]
The "Why" Behind the Method: The Chiral Signature of Light Interaction
Enantiomers interact with circularly polarized light in an equal and opposite manner, resulting in mirror-image VCD and ECD spectra. By comparing the experimentally measured spectrum of an unknown enantiomer to a spectrum calculated for a known configuration (e.g., the R-enantiomer) using quantum chemical methods, the absolute configuration can be unambiguously assigned.[5][8]
Experimental and Computational Workflow
The determination of absolute configuration by VCD or ECD is a synergistic approach that combines experimental measurement with theoretical calculation.
Caption: Workflow for absolute configuration determination using chiroptical spectroscopy.
Case Study: Absolute Configuration of 1-Phenylethanol
Method 3: Computational Prediction - The In Silico Approach
With the advancement of computational chemistry, it is now possible to predict the absolute configuration of a chiral molecule based on its calculated optical rotation. This method involves calculating the specific rotation of one enantiomer and comparing the sign of the calculated value with the experimentally observed sign of rotation.
The "Why" Behind the Method: From Structure to Optical Rotation
Quantum chemical calculations can predict the optical rotation of a molecule by modeling its interaction with plane-polarized light. By performing these calculations on a known configuration (e.g., the R-enantiomer), the predicted sign of rotation can be directly compared to the experimental value.
Computational Workflow
Caption: Workflow for absolute configuration determination using computational prediction of optical rotation.
If the calculated optical rotation for the (R)-enantiomer is positive, and the experimental sample is dextrorotatory (+), then the absolute configuration of the sample is assigned as R. Conversely, if the calculated rotation for the (R)-enantiomer is negative, the absolute configuration of the (+)-enantiomer is assigned as S.
Comparative Analysis of Methods
The choice of method for determining the absolute configuration of (+)-2-Methylbenzhydrol will depend on several factors, including sample availability, instrumentation access, and the desired level of certainty.
Table 2: Comparison of Methods for Absolute Configuration Determination
| Feature | Mosher's Method (NMR) | Chiroptical Spectroscopy (VCD/ECD) | Computational Prediction (Optical Rotation) |
| Principle | Analysis of diastereomeric ester ¹H NMR chemical shifts. | Differential absorption of circularly polarized light. | Quantum chemical calculation of optical rotation. |
| Sample Requirement | Milligram quantities. | Milligram quantities, sample must be in solution. | No physical sample required for calculation. |
| Experimental Time | Several hours for derivatization and NMR analysis. | A few hours for spectral acquisition. | Dependent on computational resources. |
| Key Advantage | Widely accessible through standard NMR instrumentation. | Non-destructive and highly sensitive to stereochemistry. | Can be performed before synthesis or isolation of the compound. |
| Key Limitation | Requires chemical derivatization, which may not be trivial. | Requires specialized instrumentation and computational expertise. | Accuracy is dependent on the level of theory and conformational analysis. |
| Confidence Level | High, especially when multiple proton signals are analyzed. | Very high when experimental and calculated spectra show good correlation. | Moderate to high, confidence increases with higher levels of theory. |
Conclusion: A Multi-faceted Approach to Stereochemical Certainty
The determination of the absolute configuration of (+)-2-Methylbenzhydrol is a solvable challenge with the modern analytical and computational tools at the disposal of today's researcher. Mosher's method provides a robust and accessible NMR-based solution, while chiroptical techniques like VCD and ECD offer a powerful, non-destructive alternative, especially when coupled with computational analysis. Purely computational prediction of optical rotation is an increasingly viable option that can provide valuable insights early in a research program.
For the highest level of confidence, a multi-pronged approach is often the most prudent. For instance, an initial assignment by computational methods can be corroborated by a definitive Mosher's analysis or VCD spectroscopy. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate strategy to confidently unravel the stereochemical mysteries of chiral molecules like (+)-2-Methylbenzhydrol, paving the way for safer and more effective pharmaceuticals.
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Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. [Link]
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Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation. PubMed. [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). ResearchGate. [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. ResearchGate. [Link]
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ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]
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The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]
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Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. ResearchGate. [Link]
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Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives. NIH. [Link]
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Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. NIH. [Link]
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Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]
-
Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. ResearchGate. [Link]
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Absolute Configuration Lab Report. IPL.org. [Link]
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RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
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How to assign R and S configuration using the Cahn Ingold Prelog priority rules. YouTube. [Link]
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Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. NIH. [Link]
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A Comparative Guide to the Synthetic Routes of Enantiopure 2-Methylbenzhydrol
Enantiomerically pure 2-Methylbenzhydrol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter plays a crucial role in determining the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly selective methods for the synthesis of its single enantiomers is of paramount importance in the fields of medicinal chemistry and process development.
This guide provides a comprehensive comparison of the most prominent synthetic strategies for obtaining enantiopure 2-Methylbenzhydrol. We will delve into the mechanistic underpinnings, practical considerations, and performance of each route, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific needs, considering factors such as scalability, cost-effectiveness, and desired enantiopurity.
Key Synthetic Strategies at a Glance
The synthesis of enantiopure 2-Methylbenzhydrol primarily revolves around three main approaches: the asymmetric reduction of the prochiral precursor 2-methylbenzophenone, the kinetic resolution of racemic 2-methylbenzhydrol, and classical chiral resolution. Each of these strategies offers a unique set of advantages and challenges.
Caption: Overview of synthetic pathways to enantiopure 2-Methylbenzhydrol.
Asymmetric Reduction of 2-Methylbenzophenone
The most direct and atom-economical approach to enantiopure 2-Methylbenzhydrol is the asymmetric reduction of its corresponding prochiral ketone, 2-methylbenzophenone. This strategy avoids the formation of a racemic mixture, thereby circumventing the need for a resolution step which has a maximum theoretical yield of 50% for the desired enantiomer.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful and widely acclaimed method for the enantioselective reduction of ketones.[1] This reaction typically employs a ruthenium catalyst coordinated with a chiral diphosphine ligand, such as BINAP, and a chiral diamine. The ortho-methyl substituent on the benzophenone ring can provide a steric handle that enhances the enantioselectivity of the reduction.
Mechanism Insight: The catalytic cycle involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral ligands create a sterically defined environment, forcing the hydride transfer to occur preferentially on one of the two prochiral faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. The presence of a base, such as potassium tert-butoxide, is crucial for the generation of the active catalyst.[1]
Performance: This method is capable of delivering high yields and excellent enantiomeric excesses (ee). For ortho-substituted benzophenones, enantioselectivities of up to 98% ee have been reported.[1][2]
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric synthesis, utilizing a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane source.[3][4] The predictability of the stereochemical outcome based on the catalyst's chirality is a significant advantage of this method.[3][5]
Mechanism Insight: The reaction proceeds through the formation of a complex between the CBS catalyst and borane. This complex then coordinates to the ketone in a sterically controlled manner, positioning the borane for a face-selective intramolecular hydride transfer via a six-membered transition state.[4] The use of anhydrous conditions is critical as water can negatively impact the enantioselectivity.[4]
Performance: The CBS reduction is known for its high enantioselectivity, often exceeding 95% ee, across a broad range of ketone substrates.[3] While specific data for 2-methylbenzophenone is not as readily available in seminal literature, the general applicability of the method suggests it would be a highly effective route.
Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.
Kinetic Resolution of Racemic 2-Methylbenzhydrol
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the product of the faster-reacting enantiomer.[6]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution, particularly using lipases, is a highly efficient and environmentally benign method for resolving racemic alcohols.[7] Lipases are readily available, exhibit high enantioselectivity, and operate under mild reaction conditions.
Mechanism Insight: In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, an acyl donor such as vinyl acetate is used. The lipase selectively acylates one enantiomer of the alcohol at a much higher rate than the other. This results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer, which can then be separated by chromatography.
Performance: Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are known for their broad substrate scope and excellent enantioselectivity (E > 200 is often achievable).[8] This allows for the production of both the esterified product and the remaining alcohol with high enantiomeric excess.
Classical Chiral Resolution
This traditional method involves the reaction of the racemic 2-methylbenzhydrol with a chiral resolving agent to form a pair of diastereomers.[6] These diastereomers, having different physical properties such as solubility, can be separated by crystallization.[6] The desired enantiomer is then recovered by removing the chiral auxiliary.
Causality Behind Experimental Choices: The choice of resolving agent is critical and often requires empirical screening. For a chiral alcohol, derivatization to a diastereomeric ester using a chiral carboxylic acid or formation of a diastereomeric salt after conversion to a suitable derivative are common strategies. While effective, this method can be laborious and the yield of the desired enantiomer is inherently limited to 50%.[6]
Comparative Performance Data
| Synthetic Route | Catalyst/Reagent | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| Noyori Asymmetric Hydrogenation | -DPEN | >95 | >98[2] | High yield and ee, atom economical. | Requires high-pressure H₂, catalyst can be expensive. |
| CBS Reduction | (S)-Me-CBS, BH₃·THF | >90 | >95[3] | High ee, predictable stereochemistry. | Requires stoichiometric borane, sensitive to moisture.[4] |
| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435) | ~45 (for each enantiomer) | >99 | High ee, mild conditions, green. | Maximum 50% yield for one enantiomer, requires separation. |
| Classical Chiral Resolution | Chiral Resolving Agent | <50 | >99 | Well-established technique. | Often requires extensive screening, laborious, low yield.[6] |
Detailed Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation of 2-Methylbenzophenone
Objective: To synthesize (S)-2-Methylbenzhydrol with high enantioselectivity.
Materials:
-
2-Methylbenzophenone
-
[RuCl₂((S)-BINAP)]₂·NEt₃
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (anhydrous)
-
Hydrogen gas (high pressure)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, a high-pressure reactor is charged with [RuCl₂((S)-BINAP)]₂·NEt₃ (0.005 mol% relative to substrate) and (S,S)-DPEN (0.01 mol%).
-
Anhydrous 2-propanol is added to dissolve the catalyst components.
-
A solution of 2-methylbenzophenone (1.0 eq) in anhydrous 2-propanol is added to the reactor.
-
A solution of t-BuOK (0.02 mol%) in 2-propanol is added.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is pressurized with hydrogen gas (e.g., 8 atm) and stirred at a controlled temperature (e.g., 28 °C) for the specified time (e.g., 16 hours).[2]
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford (S)-2-Methylbenzhydrol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Methylbenzhydrol
Objective: To resolve racemic 2-methylbenzhydrol to obtain both enantiomers in high enantiopurity.
Materials:
-
Racemic 2-Methylbenzhydrol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a solution of racemic 2-methylbenzhydrol (1.0 eq) in the chosen anhydrous solvent, add Novozym 435 (e.g., 10-20% by weight of the substrate).
-
Add vinyl acetate (0.5-0.6 eq) as the acyl donor.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).
-
The progress of the reaction is monitored by TLC or GC until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the acetylated product is separated by column chromatography on silica gel.
-
The acetylated enantiomer can be deprotected (e.g., by hydrolysis with K₂CO₃ in methanol) to yield the corresponding pure alcohol enantiomer.
-
The enantiomeric excess of both the resolved alcohol and the deprotected product is determined by chiral HPLC analysis.
Conclusion
The choice of synthetic route to enantiopure 2-Methylbenzhydrol is a critical decision that impacts the efficiency, scalability, and cost-effectiveness of the overall process. Asymmetric reduction methods, particularly the Noyori asymmetric hydrogenation, offer a direct and highly efficient pathway to the desired enantiomer with excellent yields and enantioselectivities. The CBS reduction provides a reliable alternative with predictable stereochemical outcomes. For situations where a racemic mixture is readily available or when access to both enantiomers is desired, enzymatic kinetic resolution stands out as a green and highly selective method. Classical chiral resolution, while a valid approach, is generally considered less efficient for large-scale production due to its inherent yield limitations and often laborious nature. Ultimately, the optimal strategy will depend on the specific project requirements, available resources, and the desired scale of production.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Chemical Science. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
-
YouTube. Noyori Asymmetric Hydrogenation | Organic Chemistry. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659–662. [Link]
-
ResearchGate. Preparation of enantiomerically enriched 2-methylbenzhydrol and subsequent azidation to yield racemic mixture of 1b. [Link]
-
PubMed. Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]
-
Organic Syntheses. Synthesis of α-Deutero-o-methyl-benzhydrol. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
ResearchGate. Experimental transition state for the Corey–Bakshi–Shibata reduction. [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
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YouTube. Chiral Resolving agents. [Link]
-
PubMed. Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction. [Link]
-
Organic Chemistry Frontiers. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. [Link]
-
Universidad de Zaragoza. Asymmetric synthesis of (1R,5S)-2-methyl-6,7-benzomorphan via Aza-Prins reaction. [Link]
-
PMC - NIH. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
-
University of York. A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. [Link]
-
ResearchGate. Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. [Link]
-
MDPI. Unifying the Synthesis of a Whole Family of Marine Meroterpenoids. [Link]
-
PMC - NIH. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
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A Researcher's Guide to the Proper Disposal of 2-Methylbenzhydrol, (+)-
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper and safe disposal of chemical waste is a critical component of laboratory stewardship, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, in-depth protocol for the disposal of 2-Methylbenzhydrol, (+)-, a non-halogenated aromatic alcohol. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to foster a culture of safety and scientific integrity.
Foundational Principles of Chemical Waste Management
The disposal of any chemical, including 2-Methylbenzhydrol, (+)-, is governed by a framework of federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the primary regulations for hazardous waste management, detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[1][2][3][4] It is imperative to recognize that state and local regulations may be more stringent than federal mandates. Therefore, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
The core principle of chemical waste disposal is the "cradle-to-grave" concept, which holds the generator of the waste responsible for its safe handling from the moment it is deemed waste until its ultimate disposal.[2] This underscores the importance of a well-defined disposal plan before a chemical is even brought into the laboratory.
Characterization of 2-Methylbenzhydrol, (+)- Waste
Before initiating any disposal procedure, a thorough understanding of the waste's characteristics is essential. 2-Methylbenzhydrol, (+)- is a white, solid, non-halogenated aromatic alcohol. While its toxicological properties have not been fully investigated, it is prudent to handle it with caution.[5][6][7][8][9][10][11]
The primary hazards to consider for disposal are its potential flammability as a combustible solid and any unforeseen reactivity. As a non-halogenated organic compound, its disposal pathway will differ significantly from halogenated waste streams, which are often more costly and complex to manage.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling any chemical waste. The Occupational Safety and Health Administration (OSHA) provides guidelines for PPE selection to mitigate workplace hazards. For handling solid 2-Methylbenzhydrol, (+)- waste, the following PPE is recommended:
| Body Part | PPE Recommendation | Rationale |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against accidental dust or particle exposure. |
| Hands | Nitrile gloves | Provides a barrier against skin contact. For extensive handling, consider double-gloving. |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | N95 respirator or higher | Recommended if there is a risk of generating dust during handling and packaging. |
This table summarizes general PPE recommendations. Always consult the specific Safety Data Sheet (SDS) and your institution's EHS guidelines for detailed requirements.[12][13][14][15][16]
Step-by-Step Disposal Protocol for 2-Methylbenzhydrol, (+)-
This protocol outlines the systematic procedure for the safe disposal of solid 2-Methylbenzhydrol, (+)-.
Step 1: Waste Segregation
The principle of waste segregation is to prevent accidental and potentially hazardous chemical reactions. Never mix incompatible waste streams. For 2-Methylbenzhydrol, (+)-, it should be collected as a solid, non-halogenated organic waste .
-
Do Not mix with:
-
Halogenated organic waste
-
Acids or bases
-
Oxidizers
-
Aqueous waste
-
Reactive metals
-
This segregation is crucial because mixing can lead to violent reactions, the generation of toxic gases, or complications in the final disposal process, such as incineration.[7][17]
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to prevent leaks and spills.
-
Container Selection :
-
Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The wide mouth facilitates the easy transfer of the solid waste.
-
Ensure the container is clean, dry, and compatible with the chemical.
-
Do not use containers that previously held incompatible chemicals.
-
-
Labeling :
-
As soon as the first particle of waste enters the container, it must be labeled.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Methylbenzhydrol, (+)-" (no abbreviations or formulas)
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Combustible Solid")
-
Your name, laboratory, and contact information.
-
-
Proper labeling is a federal requirement and ensures that everyone who handles the container is aware of its contents and associated hazards.[9]
Step 3: Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]
-
Storage Conditions :
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a well-ventilated area, away from sources of ignition.
-
Ensure the container is within secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Step 4: Disposal Request and Pickup
Once the waste container is nearly full (approximately 80-90% capacity to allow for expansion), or if you are discontinuing the project, arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a phone call.
-
Do not attempt to transport the waste to a central collection facility yourself. Trained EHS personnel will handle the transportation.
Spill and Emergency Procedures
Accidents can happen, and a well-defined spill response plan is crucial.
Minor Spill Cleanup Protocol (less than 1 gram, contained)
-
Alert colleagues in the immediate area.
-
Don appropriate PPE as outlined in the table above.
-
Contain the spill by gently covering it with a dry absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Carefully sweep the spilled material and absorbent into a plastic dustpan.
-
Transfer the contents of the dustpan into a designated hazardous waste container, labeled as "Spill Debris containing 2-Methylbenzhydrol, (+)-".
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the same waste container.
-
Wash your hands thoroughly after the cleanup is complete.
Major Spill or Emergency
In the event of a large spill, a fire, or if you feel the situation is beyond your control:
-
Evacuate the area immediately.
-
Alert others to evacuate.
-
If safe to do so, close the laboratory door to contain the spill.
-
Activate the nearest fire alarm.
-
Call your institution's emergency number and 911 , providing the location and nature of the emergency.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Methylbenzhydrol, (+)-.
Caption: Disposal decision workflow for 2-Methylbenzhydrol, (+)-.
Spill Response Logic
This diagram outlines the logical steps to take in the event of a spill.
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- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
